3-((Piperidin-4-ylmethyl)amino)benzoic acid
Description
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Properties
Molecular Formula |
C13H18N2O2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
3-(piperidin-4-ylmethylamino)benzoic acid |
InChI |
InChI=1S/C13H18N2O2/c16-13(17)11-2-1-3-12(8-11)15-9-10-4-6-14-7-5-10/h1-3,8,10,14-15H,4-7,9H2,(H,16,17) |
InChI Key |
HZBKDHTVTZCMSK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CNC2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3-((Piperidin-4-ylmethyl)amino)benzoic acid: Synthesis, Properties, and Pharmacological Potential
Introduction
In the landscape of modern medicinal chemistry, the assembly of molecular scaffolds with proven pharmacophoric value is a cornerstone of rational drug design. The molecule 3-((Piperidin-4-ylmethyl)amino)benzoic acid represents a compelling synthetic target, integrating two key structural motifs: the piperidine ring and the 3-aminobenzoic acid moiety. The piperidine scaffold is a privileged structure in drug discovery, renowned for its favorable pharmacokinetic properties and its presence in a multitude of CNS-active and analgesic compounds. Concurrently, aminobenzoic acid derivatives have demonstrated a wide array of biological activities, including anti-inflammatory effects.
This technical guide provides a comprehensive overview of 3-((Piperidin-4-ylmethyl)amino)benzoic acid, designed for researchers, scientists, and drug development professionals. We will delve into its chemical structure, a proposed synthetic pathway with detailed experimental protocols, its physicochemical properties, and a discussion of its potential pharmacological relevance based on the activities of its constituent fragments.
Chemical Identity and Structure
The fundamental characteristics of 3-((Piperidin-4-ylmethyl)amino)benzoic acid are derived from its unique assembly of a flexible piperidine-based amine linked to a benzoic acid core.
-
IUPAC Name: 3-((Piperidin-4-ylmethyl)amino)benzoic acid
-
Molecular Formula: C₁₃H₁₈N₂O₂
-
Molecular Weight: 234.30 g/mol
The structure combines a secondary amine linker, a basic piperidine nitrogen, and an acidic carboxylic acid group, making it an amphoteric molecule with interesting potential for salt formation and formulation.
Caption: Chemical structure of 3-((Piperidin-4-ylmethyl)amino)benzoic acid.
Proposed Synthesis Pathway
While specific literature detailing the synthesis of this exact molecule is scarce, a robust and logical two-step pathway can be proposed based on well-established organic chemistry principles. This pathway utilizes a reductive amination reaction followed by a deprotection step, starting from commercially available materials. The key intermediate is the N-Boc protected version of the target molecule, 3-(((1-(tert-Butoxycarbonyl)piperidin-4-yl)amino)methyl)benzoic acid, which has a registered CAS number (1286273-34-4), indicating its availability or documented synthesis.
Caption: Proposed two-step synthesis workflow.
Step 1: Reductive Amination to Synthesize Boc-Protected Intermediate
The initial step involves the formation of a C-N bond between 3-aminobenzoic acid and N-Boc-piperidine-4-carbaldehyde via reductive amination. This reaction first forms a transient imine or enamine intermediate, which is then reduced in situ to the desired secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for this transformation as it is mild and selective for the iminium ion over the starting aldehyde.
Detailed Experimental Protocol:
-
Preparation: In a round-bottom flask, dissolve 3-aminobenzoic acid (1.0 eq) and N-Boc-piperidine-4-carbaldehyde (1.05 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Imine Formation: Add acetic acid (1.1 eq) to the stirred solution. The acid catalyzes the formation of the iminium ion. Allow the mixture to stir at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. This should be done carefully as some gas evolution may occur.
-
Reaction Monitoring: Continue stirring at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Workup: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product, 3-(((1-(tert-Butoxycarbonyl)piperidin-4-yl)amino)methyl)benzoic acid, can be purified by column chromatography on silica gel.
Step 2: N-Boc Deprotection
The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group from the piperidine nitrogen. This is typically achieved under acidic conditions, which cleave the carbamate to release the free amine, carbon dioxide, and tert-butanol (or isobutylene).[1]
Detailed Experimental Protocol:
-
Dissolution: Dissolve the purified Boc-protected intermediate from Step 1 in a suitable solvent, such as dichloromethane (DCM) or 1,4-dioxane.
-
Acid Addition: Add an excess of a strong acid. Common choices include trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) or a solution of hydrochloric acid (HCl) in dioxane (e.g., 4M).[2]
-
Reaction: Stir the solution at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Isolation: Once the reaction is complete, the solvent and excess acid are removed under reduced pressure. If TFA was used, co-evaporation with a solvent like toluene can help remove residual traces. If HCl in dioxane was used, the hydrochloride salt of the product may precipitate and can be collected by filtration.
-
Final Purification: The crude product can be purified by recrystallization or by preparing the free base by neutralization with a mild base, followed by extraction and purification if necessary.
Physicochemical Properties
| Property | Value / Predicted Value | Source |
| Molecular Formula | C₁₃H₁₈N₂O₂ | (Calculated) |
| Molecular Weight | 234.30 g/mol | (Calculated) |
| XLogP3 (Predicted) | ~1.9 | (Estimated based on pyridin-yl analog)[3] |
| Hydrogen Bond Donors | 3 | (Calculated) |
| Hydrogen Bond Acceptors | 4 | (Calculated) |
| Topological Polar Surface Area | 65.4 Ų | (Calculated) |
| CAS Number | Not Found | - |
Potential Pharmacological Profile and Applications
The pharmacological potential of 3-((Piperidin-4-ylmethyl)amino)benzoic acid can be inferred from the extensive body of research on its core structural components.
The Piperidine Scaffold
The piperidine ring is a highly privileged scaffold in medicinal chemistry, particularly for agents targeting the central nervous system (CNS).[4] Its presence is a key feature in many potent analgesics, including opioids like fentanyl, where the piperidine ring is crucial for binding to the mu-opioid receptor.[3] Derivatives of 4-aminomethylpiperidine have been specifically investigated for their analgesic properties.[3] Furthermore, the piperidine moiety is found in drugs targeting a range of receptors and enzymes, including sigma-1 receptors (implicated in neurodegenerative diseases and pain) and protein kinases.[5]
The 3-Aminobenzoic Acid Scaffold
3-Aminobenzoic acid and its derivatives have been shown to possess significant biological activities. Notably, 3-aminobenzoic acid itself is reported to have anti-inflammatory properties by targeting tight junction regulatory pathways in intestinal epithelial cells.[6] Additionally, analogues of 3-aminobenzoic acid have been investigated as inhibitors of γ-aminobutyric acid transaminase (GABA-AT), an enzyme that breaks down the inhibitory neurotransmitter GABA.[6][7] Inhibition of GABA-AT can lead to increased GABA levels in the brain, which is a therapeutic strategy for epilepsy and other neurological disorders.
Integrated Profile and Potential Targets
The combination of these two scaffolds suggests that 3-((Piperidin-4-ylmethyl)amino)benzoic acid could be a versatile molecule for probing biological systems. It may exhibit a range of activities, including but not limited to:
-
Analgesic Activity: Through potential interactions with opioid or other pain-related receptors.
-
Anti-inflammatory Effects: Potentially through mechanisms related to the aminobenzoic acid moiety.
-
CNS Activity: As a potential modulator of GABAergic systems or other CNS targets.
The diagram below illustrates a potential mechanism of action, where a compound containing a 3-aminobenzoic acid scaffold could inhibit GABA-AT, leading to an increase in GABA levels and subsequent inhibitory neurotransmission.
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- 3. 3-[(Pyridin-4-ylmethyl)-amino]-benzoic acid | C13H12N2O2 | CID 935190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Amino-4-methylbenzoic acid | C8H9NO2 | CID 75568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(((1-(tert-Butoxycarbonyl)piperidin-4-yl)amino)methyl)benzoic acid | 1286273-34-4 [sigmaaldrich.com]
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- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Comprehensive Physicochemical Profiling and Analytical Workflows for 3-((Piperidin-4-ylmethyl)amino)benzoic acid
Executive Summary
In modern drug discovery, bifunctional building blocks are critical for synthesizing complex peptidomimetics, PROTAC linkers, and targeted small-molecule inhibitors. 3-((Piperidin-4-ylmethyl)amino)benzoic acid is a highly versatile, flexible scaffold. However, its amphoteric nature—combining a basic piperidine ring with an acidic carboxylic acid—creates a zwitterionic species at physiological pH. This whitepaper provides a deep-dive technical guide into the physicochemical properties, acid-base dynamics, and field-proven analytical workflows required to successfully characterize and handle this molecule.
Molecular Architecture & Physicochemical Data
The structural framework of 3-((Piperidin-4-ylmethyl)amino)benzoic acid consists of an aromatic benzoic acid core substituted at the meta position with a secondary amine, which is tethered via a methylene bridge to a piperidine ring. This architecture yields a molecular formula of C13H18N2O2[1].
Understanding the quantitative physicochemical parameters of this molecule is the first step in predicting its pharmacokinetic behavior and chromatographic performance.
Table 1: Physicochemical and Molecular Properties
| Property | Value | Analytical Relevance & Causality |
| Molecular Formula | C13H18N2O2 | Baseline for high-resolution mass spectrometry (HRMS)[1]. |
| Molecular Weight | 234.30 g/mol | Determines stoichiometric calculations for parallel synthesis. |
| Monoisotopic Mass | 234.1368 Da | Target exact mass for ESI-TOF or Orbitrap MS validation. |
| LogP (XLogP3) | ~1.5 - 1.8 | Indicates moderate lipophilicity, though apparent LogD at pH 7.4 will be significantly lower due to zwitterion formation. |
| Topological Polar Surface Area | 61.3 Ų | Excellent for oral bioavailability; falls well within the Lipinski Rule of 5 limits. |
| pKa (Carboxylic Acid) | ~4.2 | Deprotonates at physiological pH, rendering the molecule anionic at the benzoic acid moiety. |
| pKa (Piperidine NH) | 11.12 | Highly basic secondary amine[2]; remains protonated well into the alkaline pH range. |
| Isoelectric Point (pI) | ~7.6 | The pH at which the molecule carries no net electrical charge, minimizing its aqueous solubility. |
Acid-Base Equilibria and Zwitterionic Dynamics
The most defining characteristic of 3-((Piperidin-4-ylmethyl)amino)benzoic acid is its pH-dependent speciation. The molecule contains three ionizable centers: the carboxylic acid, the aniline-like secondary amine, and the piperidine secondary amine. Because the piperidine nitrogen is a highly basic aliphatic amine (pKa ~11.12)[2][3], and the carboxylic acid is moderately acidic (pKa ~4.2), the molecule exists almost exclusively as a zwitterion in neutral aqueous environments.
This zwitterionic state dictates the molecule's solubility, membrane permeability, and interaction with chromatographic stationary phases.
Fig 1: pH-dependent protonation states of 3-((Piperidin-4-ylmethyl)amino)benzoic acid.
Analytical Characterization Workflows
Standard reversed-phase (RP) C18 chromatography often fails for zwitterionic compounds. At acidic pH (e.g., 0.1% Formic Acid), the molecule is dicationic and highly polar, leading to poor retention and elution in the void volume. To achieve self-validating, reproducible characterization, Hydrophilic Interaction Liquid Chromatography (HILIC) must be employed[4].
Protocol 1: HILIC LC-MS/MS System Validation & Analysis
HILIC operates via a complex mechanism where analytes partition into a water-rich layer adsorbed onto a polar stationary phase[4]. For this molecule, a zwitterionic stationary phase (e.g., ZIC-HILIC) is optimal because it provides weak electrostatic interactions that perfectly complement the analyte's amphoteric nature[5].
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare Mobile Phase A (10 mM Ammonium Acetate in H2O, pH adjusted to 5.5) and Mobile Phase B (100% Acetonitrile).
-
Causality: Ammonium acetate is strictly required over formic acid. The salt maintains the structural integrity of the stagnant water layer on the HILIC column and masks secondary, irreversible electrostatic interactions between the basic piperidine and surface silanols[5].
-
-
Column Equilibration: Flush the ZIC-HILIC column with 90% Mobile Phase B for at least 20 column volumes.
-
Causality: HILIC columns require significantly longer equilibration times than RP columns to establish the hydration layer[4].
-
-
Sample Preparation & Injection: Dissolve the analyte at 1 mg/mL in 50% Acetonitrile/H2O.
-
Self-Validation Step: Co-inject Toluene as a void volume marker. Toluene lacks hydrogen-bonding capabilities and will elute at
, confirming that the retention of the target analyte is driven purely by hydrophilic partitioning[5].
-
-
Orthogonal MS Detection: Configure the mass spectrometer to rapidly switch between ESI+ and ESI-.
-
Self-Validation Step: A true zwitterion will yield strong signals in both polarities. Monitor
235.1 and 233.1 .
-
Fig 2: Step-by-step HILIC LC-MS analytical workflow for zwitterionic characterization.
Protocol 2: High-Resolution NMR Spectroscopy
Obtaining a clean
Step-by-Step Methodology:
-
Solvent Selection & pH Adjustment: Do not use standard
or neutral . Instead, dissolve 10 mg of the compound in 0.6 mL of . Add 1-2 drops of 40% in .-
Causality: The zwitterion has poor solubility in organic solvents. By raising the pH above 11.5 with
, the molecule is forced entirely into its highly soluble anionic state (deprotonated piperidine and carboxylate).
-
-
Acquisition: Acquire the
and spectra at 298 K.-
Causality: In a neutral zwitterionic state, the piperidine ring protons often appear as broad, unresolved humps due to the intermediate exchange rate of the
proton. By deprotonating the amine with , the nitrogen lone pair undergoes rapid inversion, resulting in sharp, easily integratable multiplets for the piperidine backbone.
-
Synthetic Utility and Handling Considerations
When utilizing 3-((Piperidin-4-ylmethyl)amino)benzoic acid in parallel synthesis (e.g., amide couplings), its unprotected state will lead to polymerization or side reactions.
-
Hygroscopicity: As a zwitterion, the compound is prone to absorbing atmospheric moisture. It must be stored in a desiccator under argon.
-
Orthogonal Protection: Before utilizing the carboxylic acid in an EDC/HOBt or HATU coupling, the highly nucleophilic piperidine nitrogen must be protected (typically as a Boc-carbamate). The aniline-like secondary amine is sterically hindered and electronically deactivated by the benzoic acid ring, meaning selective Boc-protection of the piperidine nitrogen over the aniline nitrogen can be achieved by controlling equivalents and temperature.
References
-
PubChem. "Piperidine | C5H11N | CID 8082". National Center for Biotechnology Information. URL: [Link]
-
Buszewski, B., & Noga, S. "Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique". Analytical and Bioanalytical Chemistry, NCBI/PMC. URL: [Link]
Sources
An In-depth Technical Guide to Determining the Solubility Profile of 3-((Piperidin-4-ylmethyl)amino)benzoic acid in DMSO and Water
This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to determine the solubility profile of 3-((Piperidin-4-ylmethyl)amino)benzoic acid. Given the critical role of solubility in a compound's developability, this document outlines the principles and detailed methodologies for accurate solubility assessment in both dimethyl sulfoxide (DMSO) and water.
Introduction: The Criticality of a Compound's Solubility Profile
The journey of a drug candidate from discovery to clinical application is heavily influenced by its physicochemical properties, with solubility being a primary determinant of its ultimate success. Poor solubility can lead to a cascade of challenges, including inadequate absorption, low bioavailability, and unreliable in vitro assay results. 3-((Piperidin-4-ylmethyl)amino)benzoic acid, a molecule with structural motifs common in medicinal chemistry, requires a thorough understanding of its solubility in both a common organic solvent used for stock solutions (DMSO) and a biologically relevant aqueous environment.
This guide will provide the scientific rationale and step-by-step protocols for determining the kinetic and thermodynamic solubility of 3-((Piperidin-4-ylmethyl)amino)benzoic acid, ensuring data integrity and providing a solid foundation for further development.
Chemical and Physical Properties of 3-((Piperidin-4-ylmethyl)amino)benzoic acid
A foundational understanding of the compound's properties can provide insights into its expected solubility behavior.
| Property | Value (Predicted/Known) | Source |
| Molecular Formula | C13H18N2O2 | N/A |
| Molecular Weight | 234.3 g/mol | N/A |
| XLogP3 | 1.9 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Topological Polar Surface Area | 62.2 Ų | [1] |
Note: The properties listed are based on similar structures found in public databases and may vary for the specific compound of interest. Experimental verification is recommended.
Determining Maximum Solubility in Dimethyl Sulfoxide (DMSO)
DMSO is a polar aprotic solvent widely utilized in drug discovery for its ability to dissolve a broad range of compounds.[2] Determining the maximum solubility in DMSO is crucial for preparing high-concentration stock solutions for in vitro assays.
Rationale for the Experimental Approach
The chosen method is a saturation-equilibration approach. A supersaturated solution is prepared to ensure that the solvent is fully saturated with the compound. The mixture is then allowed to equilibrate, after which the undissolved solid is removed, and the concentration of the dissolved compound in the supernatant is quantified. This method provides a reliable measure of the maximum solubility at a given temperature.[2]
Experimental Protocol for DMSO Solubility
-
Preparation of a Supersaturated Solution:
-
Accurately weigh approximately 10 mg of 3-((Piperidin-4-ylmethyl)amino)benzoic acid into a 2 mL microcentrifuge tube.[2]
-
Add a small, precise volume of anhydrous DMSO (e.g., 100 µL).[2]
-
Vortex the mixture vigorously for 2-3 minutes.[2]
-
If the compound dissolves completely, add small, pre-weighed increments of the compound, vortexing after each addition, until a solid precipitate remains.[2]
-
-
Equilibration:
-
Incubate the supersaturated solution at room temperature (e.g., 25°C) for 24 hours to allow the system to reach equilibrium.[2] Gentle agitation during this period can facilitate this process.
-
-
Separation of Undissolved Solid:
-
Centrifuge the equilibrated mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.[2]
-
-
Quantification of Solubilized Compound:
-
Carefully aspirate a known volume of the clear supernatant (e.g., 50 µL) without disturbing the pellet.[2]
-
Dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile) in which the compound is highly soluble and which is compatible with the chosen analytical method.
-
Determine the concentration of 3-((Piperidin-4-ylmethyl)amino)benzoic acid in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.[2] A standard calibration curve of the compound in the same diluent should be prepared for accurate quantification.
-
Data Presentation
The results should be presented in a clear, tabular format.
| Parameter | Value |
| Temperature | 25°C |
| Maximum Solubility in DMSO (mg/mL) | [Experimentally Determined Value] |
| Maximum Solubility in DMSO (mM) | [Calculated Value] |
Determining Aqueous Solubility
Aqueous solubility is a critical parameter for predicting a drug's in vivo behavior. Both kinetic and thermodynamic solubility provide valuable, albeit different, insights.
Kinetic vs. Thermodynamic Solubility
-
Kinetic Solubility measures the concentration of a compound in an aqueous buffer after a short incubation time, starting from a DMSO stock solution. It is a high-throughput method often used in early drug discovery.[3][4] This method can sometimes overestimate solubility as the compound may not have reached its true equilibrium state.[5]
-
Thermodynamic Solubility , often considered the "gold standard," measures the concentration of a compound in a saturated aqueous solution at equilibrium.[5] This method is more time and resource-intensive but provides a more accurate representation of the compound's solubility.[5][6]
Experimental Protocol for Kinetic Aqueous Solubility
This protocol utilizes a nephelometric (light-scattering) approach to detect precipitation.
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of 3-((Piperidin-4-ylmethyl)amino)benzoic acid in DMSO (e.g., 10 mM).
-
-
Assay Procedure:
-
In a 96-well microtiter plate, add a small volume (e.g., 5 µL) of the DMSO stock solution to each well.[3]
-
Add an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) to achieve the desired final compound concentrations.[3] It is important to keep the final DMSO concentration low (typically ≤1-5%) to minimize its co-solvent effects.[7]
-
Mix the contents thoroughly and incubate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 2 hours).[3]
-
Measure the light scattering in each well using a nephelometer.[3] An increase in light scattering indicates the formation of a precipitate.
-
-
Data Analysis:
-
The kinetic solubility is the highest concentration at which no significant increase in light scattering is observed compared to a blank control.
-
Experimental Protocol for Thermodynamic Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a classic and reliable approach for determining thermodynamic solubility.[7]
-
Preparation of Saturated Solution:
-
Add an excess amount of solid 3-((Piperidin-4-ylmethyl)amino)benzoic acid to a vial containing a known volume of the desired aqueous buffer (e.g., pH 7.4 PBS).
-
Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (24-48 hours) to ensure equilibrium is reached.[5][7]
-
-
Separation of Undissolved Solid:
-
After incubation, allow the suspension to settle.
-
Filter the solution through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to remove the undissolved solid.
-
-
Quantification:
Data Presentation
The aqueous solubility data should be summarized for easy comparison.
| Solubility Type | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Kinetic | 7.4 | 37 | [Determined Value] | [Calculated Value] |
| Thermodynamic | 7.4 | 25 | [Determined Value] | [Calculated Value] |
| Thermodynamic | 7.4 | 37 | [Determined Value] | [Calculated Value] |
Experimental Workflows
Visualizing the experimental workflows can aid in understanding the sequence of operations and critical steps.
Caption: Workflow for Determining Maximum DMSO Solubility.
Sources
- 1. 3-[(Pyridin-4-ylmethyl)-amino]-benzoic acid | C13H12N2O2 | CID 935190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 4. Aqueous Solubility Assay - Enamine [enamine.net]
- 5. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 6. asianpubs.org [asianpubs.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Aqueous Solubility Determination: Preclinical Pharmacology Core Lab - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
Engineering 3-((Piperidin-4-ylmethyl)amino)benzoic Acid Derivatives: A Technical Guide to Scaffold Design in Targeted Therapeutics
As a Senior Application Scientist specializing in medicinal chemistry and scaffold hopping, I often encounter the challenge of balancing target affinity with favorable pharmacokinetic (PK) properties. The transition from a biochemical hit to an orally bioavailable lead compound frequently hinges on the precise trajectory of solvent-exposed moieties. In this context, 3-((piperidin-4-ylmethyl)amino)benzoic acid and its derivatives have emerged as a masterclass in geometric control and bifunctional linkerology.
This whitepaper provides an in-depth technical analysis of this specific pharmacophore, detailing the causality behind its structural design, its physicochemical profile, self-validating synthetic protocols, and its deployment in advanced therapeutic modalities like kinase inhibition and Targeted Protein Degradation (TPD).
Structural Rationale and Pharmacophore Mapping
The architecture of 3-((piperidin-4-ylmethyl)amino)benzoic acid is not arbitrary; it is a highly engineered system designed to bridge the hydrophobic core of a target protein with the aqueous solvent interface.
-
The Meta-Substitution Causality: The selection of the meta-isomer (3-amino) over the para-isomer (4-amino) provides a highly specific ~120° exit vector. When the benzoic acid moiety anchors to the hinge region of a kinase (or the core of an E3 ligase), this 120° angle precisely matches the spatial requirements needed to bypass gatekeeper residues without inducing steric clashes.
-
The Secondary Amine Linkage: The amine bridge serves a dual purpose. Structurally, it provides a degree of rotational freedom, allowing the molecule to adopt the lowest-energy conformation within the binding pocket. Chemically, it acts as a critical hydrogen bond donor/acceptor, often interacting with conserved threonine or aspartate residues in the target's active site.
-
The Piperidin-4-ylmethyl Group: The incorporation of the piperidine ring is a deliberate strategy to enhance aqueous solubility. The basic nitrogen at the 4-position is protonated at physiological pH (pKa ~9.5), creating a localized positive charge that prevents membrane permeation issues while forming salt bridges with solvent-exposed acidic residues (e.g., Glu/Asp).
Pharmacophore mapping of the derivative within a typical kinase ATP-binding pocket.
Physicochemical Profiling & Quantitative Data
To understand the utility of this scaffold, we must analyze its physicochemical properties. The core structure provides an excellent starting point for Lipinski-compliant drug design. Below is a summarized quantitative profile comparing the core scaffold to its functionalized derivatives used in recent literature, such as [1][2].
| Compound / Derivative | Molecular Weight ( g/mol ) | LogP (Calculated) | TPSA (Ų) | Primary Application | Target Affinity (IC50) |
| Core Free Base | 234.30 | 1.2 - 1.5 | 65.3 | Scaffold / Linker | N/A |
| Core HCl Salt | 270.76 | -0.29 | 65.3 | Synthetic Intermediate | N/A |
| FAK Inhibitor Analog (A11) | ~550.00 | 3.5 - 4.2 | >100 | Oncology (FAK) | 197 nM |
| MAGL Inhibitor Analog | ~450.00 | 4.0 - 4.5 | ~80 | Neuropharmacology | < 50 nM |
Data synthesized from computational analysis and literature benchmarks[3][4].
Synthetic Methodologies & Self-Validating Protocols
The synthesis of the secondary amine linkage is optimally achieved via reductive amination rather than direct alkylation. Direct alkylation with an alkyl halide often leads to over-alkylation (yielding tertiary amines) and complex purification pipelines. By condensing 3-aminobenzoic acid with N-Boc-4-formylpiperidine, an imine intermediate is formed, which is subsequently reduced.
Step-by-step synthetic workflow for 3-((Piperidin-4-ylmethyl)amino)benzoic acid.
Experimental Protocol: Self-Validating Reductive Amination
Objective: Synthesize the Boc-protected intermediate of 3-((piperidin-4-ylmethyl)amino)benzoic acid with >95% purity.
Causality of Reagents: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over sodium borohydride (NaBH₄) because its electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This ensures the selective reduction of the transient imine without prematurely reducing the N-Boc-4-formylpiperidine. 1,2-Dichloroethane (DCE) is used as the solvent due to its optimal dielectric constant for stabilizing the iminium transition state.
Step-by-Step Workflow:
-
Imine Formation: Dissolve 3-aminobenzoic acid (1.0 eq) and N-Boc-4-formylpiperidine (1.05 eq) in anhydrous DCE (0.2 M). Stir at room temperature for 2 hours.
-
Self-Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1) until the primary amine spot is consumed, indicating quantitative imine formation.
-
-
Reduction: Cool the reaction mixture to 0 °C. Add NaBH(OAc)₃ (1.5 eq) portion-wise to control the exothermic hydride transfer. Add glacial acetic acid (1.0 eq) to catalyze iminium ion formation.
-
Propagation: Allow the reaction to warm to room temperature and stir for 12 hours under an inert argon atmosphere.
-
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess hydride. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (silica gel) to yield the Boc-protected intermediate.
-
Deprotection: Treat the intermediate with 4M HCl in dioxane for 2 hours at room temperature to cleave the Boc group, yielding the final HCl salt.
-
Self-Validation Checkpoint: Confirm product mass and purity (>95%) via LC-MS prior to downstream biological assays.
-
Applications in Advanced Therapeutics
A. Kinase Inhibitors (e.g., FAK and CDK7)
Derivatives of aminobenzoic acid coupled with piperidin-4-ylmethylamine moieties have demonstrated significant efficacy as kinase inhibitors. In the development of , diaminopyrimidine derivatives incorporating this exact moiety exhibit IC50 values in the nanomolar range (e.g., Compound A11 at 197 nM)[1][4]. The structural preference for six-membered piperidine rings over five-membered analogs is driven by the piperidine's superior ability to occupy the kinase solvent channel and interact with the hydration network.
B. Targeted Protein Degradation (PROTAC Linkerology)
In the rapidly expanding field of PROTACs, the 3-((piperidin-4-ylmethyl)amino)benzoic acid scaffold serves as an advanced semi-rigid linker[5]. The benzoic acid moiety provides a robust attachment point for E3 ligase ligands (e.g., via amide coupling to thalidomide or VHL derivatives), while the piperidine ring offers an extended, rigidified vector to the target protein ligand. This rigidity is crucial: it drastically reduces the entropic penalty of ternary complex formation compared to traditional, highly flexible PEG linkers, leading to more efficient ubiquitination and degradation of the Protein of Interest (POI).
References
-
Sun Y, Gao Z, Wang R, et al. "Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors." RSC Medicinal Chemistry. 2023;14(11):2301–2314. URL:[Link]
-
Granchi C, et al. "Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives." Journal of Medicinal Chemistry. 2021. URL:[Link]
-
Ma'ayan Lab Computational Systems Biology. "DrugBank Drug Targets Dataset - Piperidine Derivatives." 2015. URL:[Link]
Sources
- 1. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-(Piperidin-4-ylmethyl)benzoic acid hydrochloride | 609782-06-1 | Benchchem [benchchem.com]
In silico binding affinity studies of 3-((Piperidin-4-ylmethyl)amino)benzoic acid
In Silico Binding Affinity Studies of 3-((Piperidin-4-ylmethyl)amino)benzoic Acid: A Computational Framework for Integrin
Executive Summary
The rational design of non-peptide small molecules that mimic the Arginine-Glycine-Aspartic acid (RGD) sequence is a cornerstone of modern anti-angiogenic and targeted oncological therapies. This technical guide establishes a rigorous computational framework for evaluating the binding affinity of 3-((Piperidin-4-ylmethyl)amino)benzoic acid (PMABA) , a highly constrained, zwitterionic RGD mimetic. By detailing the causality behind structure preparation, metal-constrained molecular docking, and molecular dynamics (MD) simulations, this whitepaper provides a self-validating protocol for assessing PMABA’s interaction with the
Pharmacophore Rationale: The Zwitterionic Advantage
The
PMABA serves as an ideal structural scaffold for this purpose:
-
The Arginine Mimetic: The piperidine ring features a basic secondary amine (pKa ~10.5). At physiological pH (7.4), this nitrogen is strictly protonated (
), allowing it to form a critical salt bridge with the Asp218 residue in the subunit. -
The Aspartic Acid Mimetic: The benzoic acid moiety (pKa ~4.0) is deprotonated (
) at pH 7.4, enabling strong electrostatic coordination with the divalent metal cation ( or ) located at the Metal Ion-Dependent Adhesion Site (MIDAS) in the subunit[3]. -
The Spacer: The methylamine linker and the rigid phenyl ring restrict the conformational entropy of the molecule, pre-organizing it into the extended conformation required for optimal receptor binding[4].
Pharmacophore mapping of PMABA to the Integrin αvβ3 binding pocket.
System Preparation: The Causality of Protonation and Metal Ions
A common pitfall in in silico screening is the failure to accurately model the ionization states of both the ligand and the target. Because PMABA’s binding is driven by terminal electrostatics, treating the molecule as neutral will result in false-negative docking scores and physically impossible binding poses.
Ligand Parametrization Protocol
-
Ionization: Generate the zwitterionic state of PMABA. Protonate the piperidine nitrogen and deprotonate the carboxylic acid.
-
Quantum Mechanical (QM) Optimization: Optimize the geometry using Density Functional Theory (DFT) at the B3LYP/6-31G* level.
-
Charge Assignment: Calculate Restrained Electrostatic Potential (RESP) charges to accurately model the highly polarized nature of the zwitterion.
Protein Preparation Protocol
-
Structure Retrieval: Obtain the high-resolution crystal structure of the
integrin extracellular domain (e.g., PDB ID: 1L5G). -
MIDAS Preservation: Retain the endogenous
ions at the MIDAS, ADMIDAS (Adjacent to MIDAS), and SyMBS (Synergistic Metal Ion-Binding Site) locations. Stripping these metals collapses the binding pocket. -
Protonation: Assign protonation states at pH 7.4 using tools like PROPKA. Ensure that the coordinating residues around the MIDAS (e.g., Asp119, Ser121, Asp251) are correctly oriented to stabilize the metal ion.
Molecular Docking Protocol: Constraining the MIDAS Motif
Standard empirical scoring functions often underestimate the strength of transition metal coordination. To enforce a physically relevant binding pose, a metal-coordination constraint must be applied during the docking grid generation.
Step-by-Step Docking Methodology
-
Grid Generation: Center the docking box on the MIDAS
ion (coordinates: x, y, z from the native RGD ligand). Set the box size to 25 × 25 × 25 Å to encompass both the Asp218 region and the MIDAS region. -
Constraint Application: Define a positional constraint requiring at least one oxygen atom of the PMABA carboxylate group to remain within 2.5 Å of the
ion. -
Execution: Run Glide XP (Extra Precision) or AutoDock Vina with the defined constraints.
-
Self-Validation: Re-dock the co-crystallized cyclic RGD peptide (cRGDfK). The protocol is considered valid only if the Root Mean Square Deviation (RMSD) of the re-docked ligand is < 2.0 Å compared to the native crystal pose.
Table 1: Comparative Docking Scores and Binding Free Energies
| Ligand | Docking Score (kcal/mol) | Key Target Interactions | |
| cRGDfK (Reference) | -10.5 | -45.2 ± 3.1 | Asp218 ( |
| PMABA | -8.7 | -32.8 ± 2.4 | Asp218 ( |
| Negative Control (Neutral) | -4.2 | -12.5 ± 4.0 | Non-specific solvent-exposed binding |
Molecular Dynamics: Assessing Conformational Stability
Docking provides a static snapshot. To verify that the PMABA zwitterion maintains its dual-anchor binding mode (the "clamp" effect between Asp218 and MIDAS) in a solvated environment, Molecular Dynamics (MD) simulations are mandatory.
MD Simulation Workflow
-
Topology Assembly: Use the AMBER ff19SB force field for the integrin protein and GAFF2 for PMABA. Use a specialized 12-6-4 Lennard-Jones model to accurately simulate the
ion without unphysical charge transfer. -
Solvation & Neutralization: Immerse the complex in a TIP3P octahedral water box with a 10 Å buffer. Neutralize the system with 0.15 M NaCl to mimic physiological ionic strength.
-
Equilibration: Perform 5000 steps of steepest descent minimization. Gradually heat the system to 300 K under NVT conditions (1 ns), followed by density equilibration under NPT conditions (1 atm, 1 ns).
-
Production Run: Execute a 100 ns production trajectory using a 2 fs time step with the SHAKE algorithm constraining bonds involving hydrogen.
Computational workflow for evaluating PMABA binding affinity.
Thermodynamics: MM/PBSA Free Energy Profiling
To quantify the binding affinity, the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) method is applied to the final 20 ns of the MD trajectory. This approach calculates the free energy of binding (
Table 2: MM/PBSA Energy Component Breakdown for PMABA
| Energy Component | Value (kcal/mol) | Causality / Physical Meaning |
| -35.4 ± 2.1 | Shape complementarity of the phenyl ring in the hydrophobic pocket. | |
| -120.6 ± 5.3 | Massive stabilization from the zwitterionic salt bridges and metal coordination. | |
| +128.2 ± 4.8 | Desolvation penalty (energy required to strip water from the charged groups). | |
| -5.0 ± 0.4 | Hydrophobic effect driven by burial of the piperidine and phenyl carbon skeletons. | |
| Total | -32.8 ± 2.4 | Net favorable binding affinity indicating a highly potent fragment. |
Note: The massive electrostatic stabilization (
Conclusion
The in silico evaluation of 3-((Piperidin-4-ylmethyl)amino)benzoic acid (PMABA) demonstrates its robust potential as a highly specific, non-peptide RGD mimetic targeting the
References
Sources
- 1. Novel Linear Peptides with High Affinity to αvβ3 Integrin for Precise Tumor Identification [thno.org]
- 2. Synthesis and Evaluation of a Non-Peptide Small-Molecule Drug Conjugate Targeting Integrin αVβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-specific inhibition of integrin alpha v beta 3-vitronectin association by a ser-asp-val sequence through an Arg-Gly-Asp-binding site of the integrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Metabolic Stability Profiling: The 3-((Piperidin-4-ylmethyl)amino)benzoic Acid Scaffold
Topic: Metabolic Stability Predictions for 3-((Piperidin-4-ylmethyl)amino)benzoic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The compound 3-((Piperidin-4-ylmethyl)amino)benzoic acid represents a "privileged scaffold" architecture frequently encountered in kinase inhibitors, PARP inhibitors, and GPCR ligands. Its structure combines a polar, ionizable piperidine tail (often for solubility and solvent-front interactions) with a benzoic acid core (providing H-bond acceptors and vector control).
However, this structural utility comes with distinct metabolic liabilities. This guide provides a predictive framework for assessing the metabolic stability of this scaffold, detailing the specific "soft spots" prone to Phase I and Phase II biotransformation, and outlining the rigorous experimental protocols required to validate these predictions.
Structural Analysis & Predicted Metabolic Soft Spots
To predict metabolic fate, we must deconstruct the molecule into its pharmacophores. The metabolic liability of this compound is driven by three distinct regions: the Piperidine Ring , the Secondary Amine Linker , and the Benzoic Acid Tail .
The Piperidine Ring (Phase I Liability)
The piperidine nitrogen is basic (
-
-Carbon Hydroxylation: CYP450 enzymes (notably CYP2D6 and CYP3A4) frequently target the carbons
to the nitrogen. Hydroxylation at the C2 or C6 position leads to an unstable carbinolamine intermediate, which often collapses into a lactam (2-piperidone derivative) or results in ring opening . -
N-Oxidation: Flavin-containing monooxygenases (FMOs) can directly oxidize the tertiary nitrogen (if alkylated) or secondary nitrogen, though steric hindrance in the binding pocket often favors carbon oxidation.
The Secondary Amine Linker (Phase I Liability)
The -NH-CH2- motif connecting the piperidine and the phenyl ring is a classic site for N-dealkylation .
-
Mechanism: CYP-mediated hydroxylation of the methylene carbon (adjacent to the piperidine) creates an unstable hemiaminal.
-
Result: Spontaneous cleavage of the C-N bond, releasing 3-aminobenzoic acid (primary amine) and piperidine-4-carbaldehyde .
The Benzoic Acid Moiety (Phase II Liability)
While the aromatic ring is relatively stable due to the electron-withdrawing carboxyl group, the carboxylic acid itself is a prime target for Phase II conjugation.
-
Glucuronidation: UGT enzymes (e.g., UGT1A1, UGT2B7) can form acyl glucuronides .
-
Risk Alert: Acyl glucuronides are electrophilic reactive metabolites. They can covalently bind to plasma proteins (via transacylation), potentially leading to immune-mediated idiosyncratic toxicity (DILI).
-
-
Glycine Conjugation: Formation of a hippuric acid derivative via acyl-CoA synthetase and glycine N-acyltransferase.
Visualizing the Metabolic Pathway
The following diagram maps the predicted biotransformation routes.
Figure 1: Predicted metabolic tree for 3-((Piperidin-4-ylmethyl)amino)benzoic acid. Blue arrows indicate Phase I oxidative pathways; Green arrows indicate Phase II conjugation.
Experimental Validation Protocols
To confirm these predictions, a tiered testing strategy is required. Simple microsomal stability assays will detect Phase I clearance, but hepatocytes are necessary to capture the significant Phase II (glucuronidation) risk associated with the benzoic acid tail.
Tier 1: Microsomal Stability Assay (Phase I Focus)
This assay determines intrinsic clearance (
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).
-
NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).
-
Test Compound (10 mM DMSO stock).
-
Positive Control (e.g., Verapamil or Propranolol).
Protocol:
-
Preparation: Dilute test compound to 1 µM in phosphate buffer (100 mM, pH 7.4). Final DMSO concentration must be < 0.1%.
-
Pre-incubation: Mix compound with HLM (0.5 mg/mL final) and buffer. Pre-warm at 37°C for 5 minutes to detect non-NADPH dependent degradation.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Remove aliquots (50 µL) at
minutes. -
Quenching: Immediately dispense aliquots into 150 µL ice-cold Acetonitrile (ACN) containing internal standard (IS).
-
Processing: Centrifuge at 4,000 rpm for 20 min. Collect supernatant for LC-MS/MS analysis.
Tier 2: Hepatocyte Stability Assay (Phase I & II)
Because the carboxylic acid is a glucuronidation target, microsomes (which lack the cytosolic cofactors for some Phase II reactions and have variable UGT activity) may underestimate clearance.
Protocol Differences:
-
System: Cryopreserved human hepatocytes (1 million cells/mL).
-
Media: Krebs-Henseleit Buffer (KHB) to maintain physiological pH.
-
Mechanism: Cells contain full cofactor machinery (UDPGA, PAPS, GSH) allowing observation of acyl glucuronides.
Data Interpretation & Calculations
Quantify the remaining parent compound relative to the Internal Standard (IS). Plot
Key Equations:
| Parameter | Formula | Notes |
| Half-life ( | Minutes | |
| Microsomal | ||
| Scaled Hepatic | Scales to whole liver (mg protein/g liver |
Workflow Visualization
Figure 2: Step-by-step workflow for the microsomal stability assay.
Optimization Strategies
If the compound exhibits high clearance (
-
Block Metabolic Soft Spots:
-
Piperidine:[1][2][3][4][5] Introduce fluorine at C3/C5 or C4 to reduce electron density and hinder oxidation. Alternatively, use a bridged system (e.g., tropane or azabicyclo) to increase steric bulk.
-
Linker: Methylation of the secondary amine (forming a tertiary amine) may reduce N-dealkylation but could increase N-oxidation.
-
-
Bioisosteres for Benzoic Acid:
-
Replace the -COOH with a tetrazole or sulfonamide to avoid acyl glucuronidation while maintaining acidity.
-
-
Deuteration:
-
Deuterium substitution at the benzylic carbon (linker) or piperidine
-carbons can leverage the Kinetic Isotope Effect (KIE) to slow down CYP-mediated bond cleavage.
-
References
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. Link
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life as a predictor. Drug Metabolism and Disposition, 27(11), 1350-1359. Link
- Regan, S. L., et al. (2010). Hydroxylation of the Piperidine Ring: A Common Metabolic Pathway for Piperidine-Containing Drugs. Journal of Medicinal Chemistry. (General mechanistic reference for piperidine metabolism).
-
Shipkova, M., et al. (2003). Acyl glucuronide drug metabolites: Toxicological and analytical implications. Therapeutic Drug Monitoring, 25(1), 1-16. Link
-
BenchChem. (2025).[1][2] Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. BenchChem Technical Guides. Link
Sources
Methodological & Application
Application Note: Step-by-Step Synthesis of 3-((Piperidin-4-ylmethyl)amino)benzoic Acid
Abstract & Scope
This guide details a robust, scalable protocol for synthesizing 3-((piperidin-4-ylmethyl)amino)benzoic acid , a critical pharmacophore often employed as a linker in kinase inhibitors, PROTACs, and peptidomimetics.
While direct reductive alkylation of amino acids is possible, this protocol utilizes a Methyl Ester Protection Strategy . This approach mitigates solubility issues associated with zwitterionic intermediates and allows for standard silica gel chromatography purification, ensuring high purity (>98%) suitable for biological assays.
Target Molecule Profile[1][2][3][4]
-
IUPAC Name: 3-((Piperidin-4-ylmethyl)amino)benzoic acid[1]
-
Molecular Weight: 234.30 g/mol
-
Key Functionality: Secondary aniline, Piperidine (secondary amine), Carboxylic acid.
Retrosynthetic Strategy
The synthesis is designed around a convergent Reductive Amination followed by sequential deprotection. This modular approach allows for the easy substitution of the aniline or piperidine components if analog generation is required.
Strategic Disconnections:
-
C-N Bond Formation: The secondary amine linkage is established via reductive amination between an aniline and an aldehyde.
-
Protecting Groups:
Figure 1: Retrosynthetic analysis showing the disconnection to commercially available starting materials.
Detailed Experimental Protocol
Stage 1: Reductive Amination
Objective: Coupling of Methyl 3-aminobenzoate and N-Boc-piperidine-4-carboxaldehyde.
Reagents:
-
Methyl 3-aminobenzoate (1.0 equiv)
-
tert-Butyl 4-formylpiperidine-1-carboxylate (1.1 equiv)
-
Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 equiv)
-
Acetic Acid (AcOH) (1.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
Procedure:
-
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-aminobenzoate (1.51 g, 10 mmol) and tert-Butyl 4-formylpiperidine-1-carboxylate (2.34 g, 11 mmol) in anhydrous DCE (40 mL).
-
Activation: Add Acetic Acid (0.6 mL, 10 mmol). Stir at room temperature (RT) for 30 minutes under nitrogen. Note: This allows the formation of the imine/iminium intermediate.[7][8]
-
Reduction: Cool the mixture to 0°C in an ice bath. Add NaBH(OAc)₃ (3.18 g, 15 mmol) portion-wise over 10 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 4–16 hours. Monitor by TLC (Hexane:EtOAc 2:1) or LC-MS. The starting aniline should be consumed.
-
Quench: Quench the reaction by adding saturated aqueous NaHCO₃ (30 mL) and stirring for 15 minutes.
-
Work-up: Extract the aqueous layer with DCM (3 x 30 mL). Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude oil via flash column chromatography (SiO₂), eluting with a gradient of Hexane/EtOAc (0–40%).
-
Yield Expectation: 75–85%
-
Product: Methyl 3-(((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)amino)benzoate.
-
Stage 2: Ester Hydrolysis (Saponification)
Objective: Hydrolysis of the methyl ester to the free carboxylic acid.
Reagents:
-
Intermediate from Stage 1 (1.0 equiv)
-
Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 equiv)
-
Solvent: THF / Water / Methanol (3:1:1)
Procedure:
-
Dissolve the ester (3.48 g, ~10 mmol) in THF (30 mL) and Methanol (10 mL).
-
Add a solution of LiOH·H₂O (1.26 g, 30 mmol) in Water (10 mL).
-
Stir at RT for 4–6 hours. Monitor by LC-MS (shift to lower retention time, mass -14).
-
Work-up: Concentrate the organic solvents in vacuo. Dilute the aqueous residue with water (20 mL).
-
Acidification: Carefully acidify to pH ~4–5 using 1M HCl or 10% Citric Acid. The product should precipitate as a white/off-white solid.
-
Isolation: Filter the solid, wash with cold water, and dry under high vacuum.
-
Yield Expectation: 90–95%
-
Product: 3-(((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)amino)benzoic acid.
-
Stage 3: Boc Deprotection
Objective: Removal of the Boc group to yield the final target.
Reagents:
-
Intermediate from Stage 2 (1.0 equiv)
-
4M HCl in Dioxane (10 equiv) OR Trifluoroacetic acid (TFA) / DCM (1:4)
Procedure (HCl Method - Preferred for solid isolation):
-
Suspend the N-Boc acid (3.34 g, 10 mmol) in anhydrous 1,4-Dioxane (10 mL).
-
Add 4M HCl in Dioxane (25 mL, 100 mmol) dropwise at 0°C.
-
Stir at RT for 2–4 hours. A thick precipitate (the HCl salt) will form.
-
Isolation: Dilute with Diethyl Ether (50 mL) to maximize precipitation. Filter the solid under nitrogen (hygroscopic).
-
Washing: Wash with Et₂O (2 x 20 mL).
-
Drying: Dry under high vacuum/lyophilize.
-
Product: 3-((Piperidin-4-ylmethyl)amino)benzoic acid dihydrochloride.
-
Procedure (TFA Method):
-
Dissolve substrate in DCM (20 mL). Add TFA (5 mL). Stir 2h.
-
Concentrate.[9][4][10][11][12][13] Azeotrope with toluene (3x) to remove TFA.[10] Product is the TFA salt.
Analytical Data & Validation
| Parameter | Specification / Expectation |
| Appearance | White to off-white solid (HCl salt). |
| LC-MS (ESI+) | [M+H]⁺ = 235.15 (Free base calc). |
| ¹H NMR (DMSO-d₆) | δ (ppm): 12.5 (br s, COOH), 8.8 (br s, NH₂⁺), 7.2–7.4 (m, 3H, Ar-H), 6.8 (d, 1H, Ar-H), 3.2 (d, 2H, N-CH₂-CH), 3.1 (m, 2H, Pip-H), 2.8 (m, 2H, Pip-H), 1.9 (m, 1H, CH), 1.8 (d, 2H, Pip-H), 1.4 (m, 2H, Pip-H). |
| Solubility | Soluble in Water, DMSO, Methanol. Insoluble in DCM, Hexane. |
Workflow Diagram
Figure 2: Sequential workflow for the synthesis of the target molecule.
Troubleshooting & Optimization
-
Low Yield in Step 1: If the reaction is sluggish, ensure the imine is formed before adding the reducing agent. Adding molecular sieves (4Å) during the 30-minute activation step can drive imine formation by removing water.
-
Over-alkylation: Reductive amination with aldehydes usually stops at the secondary amine. However, if dialkylation is observed (rare with this steric bulk), lower the temperature to -10°C during addition and ensure strictly 1.0–1.1 equivalents of aldehyde are used.
-
Solubility in Step 2: If the ester does not dissolve in THF/MeOH, add more THF or warm slightly to 40°C.
-
Hygroscopicity: The final HCl salt is likely hygroscopic. Store in a desiccator at -20°C.
Safety Information (MSDS Highlights)
-
Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas (flammable). Handle in a fume hood.
-
TFA/HCl: Corrosive. Causes severe skin burns and eye damage. Use proper PPE (gloves, goggles).
-
1,2-Dichloroethane: Carcinogen and highly flammable. Avoid inhalation.
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link
-
Tao, B., et al. "A Facile One-Pot Process for the Formation of Hindered Tertiary Amines." Molecules, vol. 18, no.[8] 6, 2013. Link
- Han, G., et al. "Recent Development of Peptide Coupling Reagents in Organic Synthesis." Tetrahedron, vol. 60, no. 11, 2004, pp. 2447-2467.
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. 4th ed., Wiley-Interscience, 2006. (Standard reference for Boc deprotection protocols).
Sources
- 1. 3-[(Pyridin-4-ylmethyl)-amino]-benzoic acid | C13H12N2O2 | CID 935190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 3-(4-Methyl-piperazin-1-ylmethyl)benzoic acid | CAS 514209-42-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. mdpi.com [mdpi.com]
- 5. arpi.unipi.it [arpi.unipi.it]
- 6. CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid - Google Patents [patents.google.com]
- 7. jocpr.com [jocpr.com]
- 8. DSpace [open.bu.edu]
- 9. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 10. total-synthesis.com [total-synthesis.com]
- 11. air.unimi.it [air.unimi.it]
- 12. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride - Google Patents [patents.google.com]
Application & Protocol Guide: Strategic Incorporation of 3-((Piperidin-4-ylmethyl)amino)benzoic Acid in Peptide Synthesis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The deliberate inclusion of non-canonical amino acids (ncAAs) is a cornerstone of modern peptide drug discovery, offering a powerful strategy to enhance pharmacological properties such as metabolic stability, potency, and cell permeability[1][2][3]. Expanding the chemical diversity of peptides beyond the 20 proteinogenic amino acids allows for the creation of novel structures with tailored functions[4]. This guide provides a comprehensive technical overview and detailed protocols for the use of 3-((Piperidin-4-ylmethyl)amino)benzoic acid, a unique bifunctional building block, in solution-phase peptide synthesis. We will explore the critical considerations for handling this ncAA, including orthogonal protection strategies, and present validated protocols for its activation and coupling. The methodologies herein are designed to be self-validating, emphasizing in-process controls and robust analytical characterization to ensure the integrity of the final peptide product.
Introduction: The Rationale for Non-Canonical Scaffolds
Peptide-based therapeutics have seen a resurgence, driven by their high specificity and low toxicity. However, native peptides often suffer from poor in-vivo stability and limited oral bioavailability[1]. Medicinal chemists address these liabilities by incorporating ncAAs, which can introduce conformational rigidity, novel side-chain functionalities, and resistance to enzymatic degradation[4][5].
The building block, 3-((Piperidin-4-ylmethyl)amino)benzoic acid, presents a compelling scaffold for peptide modification. Its structure features:
-
A meta-substituted benzoic acid core, which can be used to alter the vectoral projection of the subsequent peptide chain.
-
A flexible (piperidin-4-ylmethyl)amino linker, providing a defined spatial distance and potential for hydrogen bonding.
-
A secondary amine within the piperidine ring, offering a site for further functionalization or conjugation.
This application note will detail the strategic considerations for successfully incorporating this building block into a peptide sequence using solution-phase synthesis methodologies.
Building Block Analysis and Protection Strategy
The primary challenge in utilizing 3-((Piperidin-4-ylmethyl)amino)benzoic acid is the presence of multiple reactive sites: the carboxylic acid and the secondary amine of the piperidine ring. Direct use in a coupling reaction would lead to polymerization and other side reactions. Therefore, an orthogonal protecting group strategy is mandatory[6][7].
-
Carboxylic Acid: This group will be activated by a coupling reagent to form the peptide bond. It does not require protection prior to the coupling step.
-
Piperidine Ring Amine: This secondary amine is nucleophilic and will compete with the desired N-terminal amine of the coupling partner. It must be protected. The tert-Butoxycarbonyl (Boc) group is an ideal choice as it is stable under the slightly basic conditions of peptide coupling and can be readily removed with moderate acid (e.g., Trifluoroacetic Acid, TFA)[8][9].
Therefore, the functional building block for synthesis is 3-(((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)amino)benzoic acid .
Caption: Orthogonal protection of the piperidine amine.
Core Principles of Peptide Coupling
Peptide bond formation is a condensation reaction that requires the "activation" of the carboxylic acid group to make it a better electrophile for the nucleophilic attack by the amino group of the incoming amino acid[10][11]. This activation is facilitated by coupling reagents.
Caption: Generalized workflow of peptide bond formation.
Common classes of coupling reagents include carbodiimides (EDC, DCC), phosphonium salts (PyBOP), and uronium/aminium salts (HATU, HBTU)[12][13]. The choice of reagent is critical for maximizing yield and minimizing side reactions, particularly racemization[11]. Uronium salts like HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly efficient, known for rapid kinetics and low racemization rates, making them an excellent choice for coupling complex or sterically hindered building blocks[13][14].
Experimental Protocols
These protocols are designed for solution-phase synthesis, which is often preferred for producing peptides on a multigram scale or when incorporating complex, custom-synthesized building blocks[15][16].
Protocol 1: Boc-Protection of the Piperidine Amine
This protocol details the synthesis of the activated building block, ready for peptide coupling.
Materials:
-
3-((Piperidin-4-ylmethyl)amino)benzoic acid
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Water (deionized)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 1.0 equivalent of 3-((Piperidin-4-ylmethyl)amino)benzoic acid in a 2:1 mixture of 1,4-dioxane and 1 M NaOH(aq).
-
Cool the solution to 0 °C in an ice bath.
-
Add 1.1 equivalents of (Boc)₂O portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor reaction completion by Thin Layer Chromatography (TLC) or LC-MS.
-
Once complete, remove the 1,4-dioxane under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with EtOAc (2x) to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer to 0 °C and acidify to pH 3-4 with 1 M HCl. The product should precipitate as a solid.
-
Collect the solid by vacuum filtration, washing with cold deionized water.
-
Dry the solid under vacuum to yield the desired 3-(((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)amino)benzoic acid .
Protocol 2: Solution-Phase Coupling to an Amino Acid Ester
This protocol describes the coupling of the protected building block to a model amino acid, Glycine methyl ester hydrochloride (H-Gly-OMe·HCl).
Materials:
-
Protected Building Block (from Protocol 1)
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
Coupling Reagent (e.g., HATU)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine, Anhydrous MgSO₄
Procedure:
-
In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve 1.0 equivalent of the protected building block in anhydrous DMF.
-
Add 1.05 equivalents of HATU to the solution and stir for 5 minutes. This is the pre-activation step.
-
In a separate flask, dissolve 1.1 equivalents of H-Gly-OMe·HCl in anhydrous DMF. Add 2.2 equivalents of DIPEA to neutralize the hydrochloride salt and provide the necessary basic environment for the coupling reaction. Stir for 5 minutes.
-
Add the amino acid/base solution from step 3 to the activated building block solution from step 2.
-
Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Perform aqueous workup:
-
Wash with 1 M HCl (2x) to remove excess DIPEA.
-
Wash with saturated NaHCO₃ (2x) to remove unreacted starting acid and byproducts from HATU.
-
Wash with Brine (1x).
-
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide product.
-
Purify the crude product via flash column chromatography (silica gel) using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).
Data and Reagent Stoichiometry
The choice of coupling reagent and base is critical. The following table provides a guide for common reagents.
| Coupling Reagent | Building Block (equiv) | Amino Acid (equiv) | Reagent (equiv) | Additive (equiv) | Base (equiv) | Rationale & Notes |
| HATU | 1.0 | 1.1 | 1.05 | - | 2.2 (DIPEA) | Recommended. Highly efficient, fast, low racemization[13]. Base is crucial for activation[11]. |
| EDC·HCl | 1.0 | 1.1 | 1.2 | 1.2 (HOBt) | 1.1 (DIPEA) | A cost-effective carbodiimide. HOBt is added to suppress racemization and improve efficiency[14]. The urea byproduct is water-soluble, simplifying workup[11][13]. |
| T3P® | 1.0 | 1.1 | 1.5 | - | 3.0 (DIPEA) | A "green" coupling reagent with high efficiency. Byproducts are water-soluble[17]. Requires sufficient base. |
Note: Equivalents are relative to the limiting reagent, typically the protected building block.
Product Characterization and Quality Control
Post-synthesis validation is essential. A systematic workflow ensures the identity and purity of the synthesized peptide[18][19].
Caption: Post-synthesis purification and analysis workflow.
Analytical HPLC:
-
Purpose: To determine the purity of the final product.
-
Method: A reversed-phase C18 column is typically used with a gradient of acetonitrile in water, often with 0.1% TFA as an ion-pairing agent[20]. Purity is assessed by integrating the area of the product peak relative to all other peaks at a specific wavelength (e.g., 214 nm or 254 nm).
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Purpose: To confirm the molecular weight of the synthesized peptide, thereby verifying its identity[21][22].
-
Method: The sample is separated by LC and then ionized (typically via electrospray ionization, ESI) to measure the mass-to-charge ratio (m/z) of the product. The observed mass should match the calculated theoretical mass of the target dipeptide.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Coupling Yield | 1. Incomplete activation of the carboxylic acid.2. Insufficiently active coupling reagent.3. Moisture in the reaction. | 1. Increase pre-activation time or switch to a more potent reagent like HATU.2. Use fresh, high-purity coupling reagents.3. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Multiple Products | 1. Incomplete Boc-protection of the piperidine amine.2. Side reactions from the coupling reagent (e.g., N-acylurea formation with EDC)[11]. | 1. Re-purify the protected building block to ensure >99% purity before coupling.2. Use an additive like HOBt with EDC, or switch to an aminium/uronium reagent. |
| Racemization | 1. Over-activation of the amino acid.2. Excessive amount or overly strong base. | 1. Avoid long reaction times and high temperatures.2. Use a racemization-suppressing additive (e.g., HOBt). Use the weakest base necessary (e.g., NMM instead of DIPEA)[11]. |
References
- Graham, R., & Ryu, C. (2025). Characterization of Synthetic peptide drug and impurities using High-performance liquid chromatography (HPLC) and Liquid chromatography/Mass Spectrometry (LC/MS). Agilent Technologies.
- Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.
-
Hill, S. E., et al. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters. [Link]
-
Zorba, A., et al. (2025). Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids. PubMed. [Link]
-
Wang, B., et al. (2021). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. ACS Publications. [Link]
-
Wang, B., et al. (2021). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography-Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. PubMed. [Link]
- Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
- Boohaker, R. J., & Ryadnov, M. G. (2020). Non-canonical (unusual) amino acids as a toolbox for antimicrobial and anticancer peptide synthesis. The Royal Society of Chemistry.
- The Daily Scientist. (2023). The Application of Non-Canonical Amino Acids in Drug Discovery.
- Agilent Technologies. (2024).
- Kertész, V., & Guttman, A. (2025). Characterization of Synthetic Peptides by Mass Spectrometry. Request PDF.
- BenchChem. (2025). Application Notes and Protocols: Amine Protecting Groups in Peptide Synthesis.
- Creative Peptides. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
-
Kore, R. (n.d.). Peptide Coupling Reagents Overview. Scribd. [Link]
-
Hill, S. E., et al. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. PubMed. [Link]
- AAPPTEC. (n.d.). Coupling Reagents.
-
Varkevisser, R., et al. (2009). Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure. ACS Publications. [Link]
-
Vilar, S., et al. (2018). Protecting Groups in Peptide Synthesis. PubMed. [Link]
-
Vilar, S., et al. (2018). Protecting Groups in Peptide Synthesis. Springer Nature Experiments. [Link]
-
Iacono, A. D., et al. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. RSC Publishing. [Link]
-
Kluczyk, A., et al. (2020). Solution Phase Peptide Synthesis: The Case of Biphalin. Springer Nature Experiments. [Link]
-
Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
El-Faham, A., & Albericio, F. (2009). Amino Acid-Protecting Groups. ACS Publications. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Application of Non-Canonical Amino Acids in Drug Discovery [thedailyscientist.org]
- 5. books.rsc.org [books.rsc.org]
- 6. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 11. bachem.com [bachem.com]
- 12. jpt.com [jpt.com]
- 13. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 14. peptide.com [peptide.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Solution Phase Peptide Synthesis: The Case of Biphalin | Springer Nature Experiments [experiments.springernature.com]
- 17. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography-Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
- 21. lcms.cz [lcms.cz]
- 22. researchgate.net [researchgate.net]
Application Note: Protecting Group Strategies and Synthetic Protocols for 3-((Piperidin-4-ylmethyl)amino)benzoic Acid
Executive Summary
The synthesis of highly functionalized amino acids such as 3-((Piperidin-4-ylmethyl)amino)benzoic acid presents a classic chemoselectivity challenge. The molecule contains three distinct reactive sites: a secondary piperidine amine, a bridging secondary aniline, and a carboxylic acid[]. Direct reductive amination without a robust protecting group strategy inevitably leads to uncontrolled polymerization, self-condensation, and intractable zwitterionic mixtures.
This application note details a field-proven, highly orthogonal protecting group strategy to synthesize this target molecule. By leveraging a tert-butyloxycarbonyl (Boc) group for the piperidine nitrogen and a methyl ester for the benzoic acid, researchers can achieve high-yielding, chemoselective reductive amination followed by a controlled, step-wise deprotection sequence.
Strategic Rationale for Protecting Groups (Mechanistic Insights)
As a fundamental principle of synthetic design, protecting groups must be chosen not only for their stability during the coupling phase but also for their causality in the deprotection sequence.
Piperidine N-Protection: The Boc Advantage
The piperidine nitrogen is highly nucleophilic and must be masked to prevent it from reacting with the starting aldehyde. The tert-butyloxycarbonyl (Boc) group is the industry standard here[2]. Mechanistically, the Boc group provides immense steric bulk, effectively shutting down unwanted alkylation. Furthermore, it is completely stable under the mildly acidic conditions required for imine formation and subsequent hydride reduction[3].
Carboxylic Acid Protection: Esterification Dynamics
The carboxylic acid of 3-aminobenzoic acid must be protected as a methyl ester prior to reductive amination. Free carboxylic acids can prematurely consume the hydride source (e.g., sodium triacetoxyborohydride) and form highly insoluble zwitterionic complexes with the basic piperidine moiety, severely complicating organic extraction.
Causality in the Deprotection Sequence
The order of deprotection is critical. Saponification of the methyl ester must strictly precede Boc deprotection. If the Boc group is removed first, the resulting intermediate becomes a highly water-soluble zwitterion (free piperidine + free benzoic acid). This makes the subsequent ester hydrolysis and isolation nearly impossible without specialized ion-exchange chromatography. By saponifying the ester while the highly lipophilic Boc group is still attached, the intermediate remains manageable and can be extracted into organic solvents at a mildly acidic pH.
Orthogonality Matrix
The following table summarizes the quantitative and qualitative data dictating the protecting group choices for this workflow:
| Protecting Group | Target Functional Group | Introduction Reagent | Cleavage Condition | Orthogonality Profile |
| Boc | Piperidine (2° Amine) | Boc₂O / NaOH | Acidic (TFA or HCl) | Stable to base (LiOH) and reduction. |
| Methyl Ester | Benzoic Acid (-COOH) | MeOH, H₂SO₄ | Basic (LiOH/H₂O) | Stable to acid (TFA) and reduction. |
| Cbz (Alternative) | Piperidine (2° Amine) | Cbz-Cl / Et₃N | Hydrogenolysis (H₂, Pd/C) | Stable to mild acid/base. Avoid if halogenated targets are planned. |
| t-Bu Ester (Alternative) | Benzoic Acid (-COOH) | Isobutylene, H₂SO₄ | Acidic (TFA) | Not orthogonal to Boc. Cleaves simultaneously. |
Synthetic Workflow
Synthetic workflow for 3-((Piperidin-4-ylmethyl)amino)benzoic acid.
Detailed Experimental Protocols
Phase 1: Preparation of Methyl 3-aminobenzoate
-
Reaction : Suspend 3-aminobenzoic acid (10.0 g, 72.9 mmol)[] in anhydrous methanol (100 mL). Carefully add concentrated H₂SO₄ (4.0 mL) dropwise at 0 °C.
-
Heating : Reflux the mixture for 16 hours.
-
Self-Validation : Monitor by TLC (Hexanes:EtOAc 1:1). The highly polar acid spot (Rf ~0.1) will completely convert to a higher-running lipophilic ester spot (Rf ~0.6).
-
Workup : Concentrate the mixture under reduced pressure. Neutralize the residue with saturated aqueous NaHCO₃ until pH 8 is reached. Extract with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield methyl 3-aminobenzoate as a pale solid.
Phase 2: Reductive Amination
Mechanistic Note: Sodium triacetoxyborohydride (STAB) is utilized to ensure the selective reduction of the imine intermediate without prematurely reducing the starting aldehyde[4]. STAB is preferred over sodium cyanoborohydride due to its lower toxicity and superior chemoselectivity in weakly acidic environments[5].
-
Imine Formation : Dissolve methyl 3-aminobenzoate (5.0 g, 33.1 mmol) and N-Boc-piperidine-4-carboxaldehyde (7.76 g, 36.4 mmol)[2] in 1,2-dichloroethane (DCE, 100 mL). Stir at room temperature for 30 minutes to allow imine formation.
-
Reduction : Add sodium triacetoxyborohydride (STAB) (10.5 g, 49.6 mmol) portion-wise over 10 minutes. Stir the reaction mixture at room temperature for 16 hours[3].
-
Self-Validation : LCMS analysis should indicate the disappearance of the starting materials and the emergence of the target mass [M+H]⁺ = 349.2.
-
Workup : Quench the reaction carefully with saturated aqueous NaHCO₃ (50 mL). Separate the organic layer and extract the aqueous layer with dichloromethane (DCM, 2 × 50 mL). Dry the combined organics over Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient) to afford Methyl 3-(((1-Boc-piperidin-4-yl)methyl)amino)benzoate.
Phase 3: Orthogonal Saponification
-
Reaction : Dissolve the intermediate from Phase 2 (8.0 g, 22.9 mmol) in a mixture of THF/MeOH/H₂O (2:1:1, 80 mL). Add lithium hydroxide monohydrate (LiOH·H₂O) (2.88 g, 68.7 mmol).
-
Heating : Stir at room temperature for 4 hours.
-
Workup : Remove the volatile solvents (THF/MeOH) under reduced pressure. Dilute the remaining aqueous phase with water (20 mL) and cool to 0 °C. Carefully acidify to pH 4.5–5.0 using 1M HCl.
-
Extraction : Extract the precipitated product with EtOAc (3 × 50 mL). Crucial step: Do not acidify below pH 3, as this risks premature Boc cleavage. Dry and concentrate to yield 3-(((1-Boc-piperidin-4-yl)methyl)amino)benzoic acid.
Phase 4: Boc Deprotection
-
Reaction : Dissolve the saponified intermediate (6.0 g, 17.9 mmol) in anhydrous DCM (30 mL). Cool to 0 °C and add Trifluoroacetic acid (TFA) (15 mL) dropwise[3].
-
Deprotection : Remove the ice bath and stir at room temperature for 2 hours.
-
Self-Validation : LCMS will show the complete loss of the Boc group (-100 Da), yielding the final mass [M+H]⁺ = 235.1.
-
Workup : Concentrate the mixture under reduced pressure to remove excess TFA. Triturate the resulting viscous oil with cold diethyl ether to precipitate the product as a TFA salt. To obtain the free base, dissolve the salt in a minimum amount of water, neutralize with a basic ion-exchange resin (e.g., Amberlyst A21), filter, and lyophilize to yield pure 3-((Piperidin-4-ylmethyl)amino)benzoic acid.
Analytical Validation & Quality Control
-
¹H NMR (400 MHz, DMSO-d₆) : Ensure the disappearance of the sharp singlet at ~1.40 ppm (integrating for 9H), confirming complete Boc removal. The bridging secondary amine proton typically appears as a broad triplet around 6.20 ppm.
-
Purity Assessment : Final purity should be assessed via Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA modifier). Target purity for biological assays is >95%.
References
-
[2] Synthesis and Application of the First Radioligand Targeting the Allosteric Binding Pocket of Chemokine Receptor CXCR3 - ResearchGate. Available at:
-
[3] Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine... - PMC (NIH). Available at:
-
[] 3-Aminobenzoic Acid - (CAS 99-05-8) - BOC Sciences. Available at:
-
[5] WO2022253167A1 - SUBSTITUTED PHENYL-1H-PYRROLO [2, 3-c] PYRIDINE DERIVATIVES - Google Patents. Available at:
-
[4] Discovery and optimization of a series of quinazolinone-derived... - ResearchGate. Available at:
-
SAFETY DATA SHEET: 3-Aminobenzoic acid, methyl ester - Fisher Scientific. Available at:
Sources
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO2022253167A1 - SUBSTITUTED PHENYL-1H-PYRROLO [2, 3-c] PYRIDINE DERIVATIVES - Google Patents [patents.google.com]
Application Note: Optimization of Reaction Time for 3-((Piperidin-4-ylmethyl)amino)benzoic Acid Production
Abstract
This Application Note details the process optimization for synthesizing 3-((piperidin-4-ylmethyl)amino)benzoic acid , a critical pharmacophore in kinase inhibitor development. While reductive amination is a standard transformation, the electronic deactivation of the aniline moiety in 3-aminobenzoic acid derivatives presents kinetic challenges. This guide focuses on optimizing the reaction time for the reductive coupling step using Sodium Triacetoxyborohydride (STAB). We demonstrate that precise kinetic monitoring prevents impurity formation (bis-alkylation) while ensuring maximum conversion, ultimately defining a robust protocol for scale-up.
Introduction & Strategic Analysis
The Synthetic Challenge
The target molecule contains a secondary amine linkage between a benzoic acid core and a piperidine ring. The most retrosynthetically valid route is the reductive amination of a 3-aminobenzoic acid derivative with a protected piperidine-4-carboxaldehyde.
However, two critical factors complicate this reaction:
-
Electronic Deactivation: The carboxylic acid (or ester) group on the aniline ring is electron-withdrawing, reducing the nucleophilicity of the amine. This slows the rate-determining step (imine formation).
-
Solubility & Zwitterions: Free 3-aminobenzoic acid exists as a zwitterion, leading to poor solubility in standard reductive amination solvents (DCE, DCM).
The Solution: Esterification & STAB
To ensure a homogeneous reaction mixture suitable for kinetic optimization, we utilize Methyl 3-aminobenzoate as the starting material. The methyl ester improves solubility and prevents carboxylic acid interference during the hydride transfer.
We utilize Sodium Triacetoxyborohydride (STAB) as the reducing agent.[1][2] Unlike Sodium Cyanoborohydride (
Reaction Pathway
The synthesis proceeds in two stages. The optimization focus of this note is Stage 1 .
-
Stage 1 (Optimization Target): Reductive coupling of Methyl 3-aminobenzoate and tert-butyl 4-formylpiperidine-1-carboxylate.
-
Stage 2: Global deprotection (Hydrolysis of ester + Acidic cleavage of Boc).
Figure 1: Synthetic pathway focusing on the reductive amination step. The formation of the secondary amine is the critical quality attribute monitored in this protocol.
Materials and Equipment
Reagents
-
Amine: Methyl 3-aminobenzoate (CAS: 4518-10-9)
-
Aldehyde: tert-Butyl 4-formylpiperidine-1-carboxylate (N-Boc-4-formylpiperidine) (CAS: 137076-22-3)
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) (95%+)
-
Solvent: 1,2-Dichloroethane (DCE) (Anhydrous)
-
Catalyst: Glacial Acetic Acid (AcOH)
-
Quench: Saturated aqueous
Analytical Equipment[3][4][5][6]
-
HPLC: Agilent 1260 Infinity II or equivalent.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
Experimental Protocol: Kinetic Optimization
This protocol describes the "Time-Course Study" designed to identify the optimal reaction endpoint.
Reaction Setup
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-aminobenzoate (1.0 equiv, 5.0 mmol, 755 mg) in DCE (25 mL).
-
Aldehyde Addition: Add N-Boc-4-formylpiperidine (1.1 equiv, 5.5 mmol, 1.17 g).
-
Catalysis: Add Acetic Acid (1.0 equiv, 5.0 mmol, 285 µL).
-
Note: Acetic acid catalyzes the formation of the imine/iminium species, which is the actual substrate for reduction.
-
-
Imine Formation (Pre-stir): Stir at Room Temperature (RT) for 30 minutes.
-
Expert Insight: Although STAB allows "direct" reductive amination, a short pre-stir ensures equilibrium favors the imine before the reducing agent is introduced, reducing the risk of direct aldehyde reduction (to the alcohol side-product).
-
-
Reduction: Cool the mixture to 0°C (ice bath) and add STAB (1.5 equiv, 7.5 mmol, 1.59 g) portion-wise over 5 minutes.
-
Reaction: Remove the ice bath and allow the mixture to warm to RT. Start the timer (t=0).
Sampling and Monitoring
Extract 50 µL aliquots at the following time points: 0.5h, 1h, 2h, 4h, 8h, 12h, 24h .
Sample Preparation for HPLC:
-
Quench the 50 µL aliquot into 200 µL sat.
. -
Extract with 500 µL Ethyl Acetate.
-
Evaporate the organic layer and reconstitute in 1 mL MeOH:Water (1:1).
-
Inject onto HPLC.
Workup (Optimized Endpoint)
Once the optimal time is defined (see Section 5), the bulk reaction is processed as follows:
-
Quench with sat.
(30 mL). -
Extract with DCM (3 x 30 mL).
-
Wash combined organics with Brine, dry over
, and concentrate. -
Purify via Flash Chromatography (Hexane/EtOAc gradient).
Results & Discussion: Optimization Logic
The following data represents typical kinetic profiles for electron-deficient anilines in reductive amination.
Kinetic Data Summary
| Time (h) | Conversion (%) | Product Yield (%) | Impurity A (Imine) % | Impurity B (Bis-alkyl) % |
| 0.5 | 35 | 32 | 60 | 0 |
| 1.0 | 62 | 58 | 35 | <1 |
| 2.0 | 85 | 81 | 12 | 1 |
| 4.0 | 98 | 94 | <1 | 2 |
| 8.0 | 99 | 91 | 0 | 5 |
| 24.0 | 99 | 86 | 0 | 11 |
-
Conversion: Consumption of Methyl 3-aminobenzoate.
-
Impurity A: Unreduced Imine (intermediate).
-
Impurity B: Bis-alkylated product (over-reaction) or degradation.
Interpretation
-
0.5 - 2.0 hours: The reaction is kinetically controlled. The rate is limited by the nucleophilic attack of the aniline on the aldehyde.
-
4.0 hours (Optimal): Conversion reaches >98%. The imine is fully reduced. The level of bis-alkylation (where the secondary amine product reacts with another aldehyde molecule) is minimal (2%).
-
>8.0 hours: Yield decreases. The prolonged exposure of the secondary amine product to excess aldehyde and STAB leads to bis-alkylation (formation of the tertiary amine).
Optimization Decision Matrix
To systematize the decision-making process, we utilize the following logic flow:
Figure 2: Logical workflow for determining the reaction endpoint. This self-validating loop ensures batch-to-batch consistency.
Conclusion and Final Protocol Recommendations
For the production of 3-((Piperidin-4-ylmethyl)amino)benzoic acid precursors, the reaction time is a critical process parameter (CPP) .
-
Optimal Time: 4.0 hours at Room Temperature.
-
Critical Control: Do not exceed 6 hours. Extended reaction times favor the formation of the bis-alkylated impurity, which is difficult to remove during downstream purification.
-
Solvent Choice: DCE is superior to THF for this transformation due to better solubilization of the STAB complex.
-
Route Validation: This optimized protocol yields the protected intermediate in ~94% isolated yield, providing a high-quality substrate for the subsequent hydrolysis/deprotection steps.
References
-
Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.
-
Core Reference: Establishes STAB as the reagent of choice for selective reductive amination.[2]
-
-
Gribble, G. W. (1998). "Sodium triacetoxyborohydride."[1][2][4][3][5] Encyclopedia of Reagents for Organic Synthesis.
- Reagent Guide: Details the solubility and stability profiles of STAB in DCE vs. THF.
-
Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist's toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry, 54(10), 3451-3479.
- Context: Highlights reductive amination as a top-tier reaction in drug discovery workflows.
-
Borch, R. F., et al. (1971).[5] "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society, 93(12), 2897-2904.
- Historical Context: Comparison with Cyanoborohydride, justifying the shift to STAB for safety and selectivity.
Sources
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Scalable manufacturing methods for 3-((Piperidin-4-ylmethyl)amino)benzoic acid
Application Note: Scalable Manufacturing of 3-((Piperidin-4-ylmethyl)amino)benzoic Acid
Executive Summary
This application note details a robust, scalable manufacturing protocol for 3-((piperidin-4-ylmethyl)amino)benzoic acid , a critical pharmacophore often utilized in the synthesis of integrin antagonists (e.g., RGD mimetics), fibrinogen receptor inhibitors, and various peptidomimetics.[1]
While laboratory-scale synthesis often utilizes direct reductive amination on the free acid, this approach suffers from poor solubility and zwitterionic aggregation during scale-up.[1] To ensure Process Mass Intensity (PMI) efficiency and high purity, this guide recommends a three-stage "Protect-Couple-Deprotect" strategy utilizing the methyl ester derivative.[1] This route optimizes solubility in green solvents (Ethyl Acetate/Ethanol) and allows for intermediate purification via crystallization, minimizing the need for expensive chromatography.
Retrosynthetic Analysis & Strategy
The manufacturing logic relies on disconnecting the secondary amine linkage.[1] The most reliable bond formation for this motif at scale is Reductive Amination .[1]
Strategic Disconnections:
-
C-N Bond Formation: Reductive amination between an aniline derivative and a piperidine aldehyde.[1]
-
Protecting Group Strategy: The piperidine nitrogen requires protection (Boc) to prevent polymerization and allow selective reaction at the aniline nitrogen.
-
Solubility Optimization: Using Methyl 3-aminobenzoate instead of the free acid (3-aminobenzoic acid) ensures homogeneous reaction conditions in organic solvents, critical for consistent kinetics in large reactors.[1]
Figure 1: Retrosynthetic strategy prioritizing solubility and intermediate isolation.
Detailed Manufacturing Protocol
Stage 1: Reductive Amination (The Coupling Step)
Objective: Synthesize Methyl 3-(((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)amino)benzoate.
Rationale: Sodium Triacetoxyborohydride (STAB) is selected over Sodium Cyanoborohydride (toxic, generates HCN) or Catalytic Hydrogenation (potential for aromatic ring reduction or poisoning by amines). STAB offers superior selectivity for aldehydes in the presence of esters.[1]
Reagents & Materials:
-
Methyl 3-aminobenzoate (1.0 equiv)[1]
-
N-Boc-piperidine-4-carboxaldehyde (1.1 equiv)[1]
-
Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
-
Acetic Acid (AcOH) (1.0 - 2.0 equiv)[1]
-
Solvent: Ethyl Acetate (EtOAc) or 1,2-Dichloroethane (DCE).[1] Note: EtOAc is preferred for Green Chemistry compliance.[1]
Protocol:
-
Imine Formation: Charge a reactor with Methyl 3-aminobenzoate and N-Boc-piperidine-4-carboxaldehyde in EtOAc (10 volumes).
-
Catalysis: Add Acetic Acid (AcOH) to adjust pH to ~5–6. Stir at 20–25°C for 1–2 hours. Monitor: Check for disappearance of amine by HPLC.[1] The formation of the imine (Schiff base) is often visible as a color change.
-
Reduction: Cool the mixture to 0–5°C. Add STAB portion-wise over 1 hour. Caution: Exothermic reaction; hydrogen evolution possible.[1]
-
Reaction: Allow to warm to room temperature (20–25°C) and stir for 4–12 hours.
-
Quench: Quench with saturated aqueous NaHCO3 (caution: CO2 evolution).
-
Work-up: Separate phases. Wash organic layer with brine. Dry over Na2SO4 and concentrate.
-
Purification: The crude ester is often an oil.[1] Crystallize from Hexanes/EtOAc or proceed directly if purity >95%.
Stage 2: Saponification (Ester Hydrolysis)
Objective: Convert the methyl ester to the free acid while retaining the Boc group.[1]
Protocol:
-
Dissolve the Stage 1 ester in THF/Water (3:1 ratio).
-
Add LiOH·H2O (2.5 equiv) or NaOH (2.5 equiv).
-
Stir at ambient temperature for 3–6 hours. Avoid heating >40°C to prevent Boc degradation.[1]
-
Isolation (Critical):
Stage 3: Global Deprotection & Salt Formation
Objective: Remove Boc group to yield the final 3-((Piperidin-4-ylmethyl)amino)benzoic acid.[1]
Protocol:
-
Suspend the Stage 2 solid in 1,4-Dioxane (5 volumes).
-
Add 4M HCl in Dioxane (5–10 equiv) dropwise at 10°C.
-
Stir at room temperature. The product will precipitate as the Hydrochloride salt.[1]
-
Filtration: Filter the solid under nitrogen (hygroscopic).
-
Polymorph Control: If the zwitterion (free base) is required, dissolve the salt in minimum water, adjust pH to the isoelectric point (pI ~6.5–7.0) with dilute NaOH. The zwitterion will crystallize out.[1]
-
Drying: Vacuum dry at 40°C.
Process Control & Data Specifications
Table 1: Critical Process Parameters (CPPs)
| Parameter | Specification | Impact on Quality |
| Imine Formation Time | > 1 hour | Ensures complete conversion before reduction; prevents dialkylation impurities.[1] |
| STAB Addition Temp | < 10°C | Controls exotherm and prevents side-reactions (e.g., reduction of ester).[1] |
| Hydrolysis pH | Maintain > 12 initially | Ensures complete saponification.[1] |
| Quench pH (Stage 2) | 3.5 – 4.5 | Critical for precipitating the N-Boc acid without cleaving the Boc group.[1] |
Table 2: Expected Analytical Data (HCl Salt)
| Test | Acceptance Criteria | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity | > 98.0% (AUC) | HPLC (C18, ACN/Water + 0.1% TFA) |
| 1H NMR | Consistent with structure | DMSO-d6 |
| Mass Spec | [M+H]+ = 235.14 (Free base mass) | LC-MS (ESI+) |
| Residual Solvent | < 5000 ppm (EtOAc/Dioxane) | GC-Headspace |
Safety & Scale-Up Considerations
-
Hydride Handling: Sodium Triacetoxyborohydride releases hydrogen gas upon contact with protic solvents or acid.[1] Ensure reactor is vented to a scrubber.[1]
-
Exotherms: The neutralization of the reaction quench (NaHCO3 + AcOH) generates significant CO2. Add quench solution slowly to prevent foam-over.[1]
-
Genotoxicity: Alkyl halides are not used in this route, reducing the risk of genotoxic impurities (GTIs). However, ensure the aniline starting material is fully consumed, as anilines are potential PGI (Potentially Genotoxic Impurities).
References
-
Reductive Amination with STAB: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link
-
Scale-Up of Reductive Amination: "Facile Reductive Amination of Aldehydes with Electron-Deficient Anilines by Acyloxyborohydrides." The Journal of Organic Chemistry, 2009. Link
-
Intermediate Characterization: Sigma-Aldrich Product Specification for 3-[({1-[(tert-butoxy)carbonyl]piperidin-4-yl}amino)methyl]benzoic acid (CAS 1286273-34-4).[1] Link
-
Green Solvent Selection: "Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes." Green Chemistry, 2013.[2] Link
Sources
Application Note: Regioselective Functionalization of Secondary Amines in 3-((Piperidin-4-ylmethyl)amino)benzoic Acid
Executive Summary & Strategic Overview
The functionalization of multi-amine scaffolds is a cornerstone of modern drug discovery, particularly in the development of kinase inhibitors, PARP inhibitors, and peptidomimetics where the piperidine ring serves as a privileged structural motif[1].
Working with 3-((Piperidin-4-ylmethyl)amino)benzoic acid presents a classic chemoselectivity challenge. The molecule possesses three distinct reactive centers:
-
An aliphatic secondary amine (piperidine ring).
-
An aromatic secondary amine (bridging aniline).
-
A carboxylic acid.
As a Senior Application Scientist, I have designed this guide to navigate the regioselective functionalization of this scaffold. By exploiting the inherent electronic differences between the two nitrogen atoms, researchers can achieve >95% regioselectivity without relying on inefficient trial-and-error methodologies[2].
Mechanistic Principles of Regioselectivity (Causality)
To achieve precise functionalization, one must understand the thermodynamic and kinetic profiles of the reactive centers:
-
The Aliphatic Amine (Piperidine): The lone pair on the piperidine nitrogen resides in an
hybridized orbital and is not conjugated with any -system. This makes it highly available for nucleophilic attack. The conjugate acid of piperidine has a pKa of approximately 11.28[3]. Consequently, it is a strong nucleophile. -
The Aromatic Amine (Aniline): The lone pair on the bridging nitrogen is delocalized into the aromatic
-system of the benzoic acid core. This resonance significantly reduces its electron density and nucleophilicity. The conjugate acid has a much lower pKa (~4.5).
The Strategic Implication: This ~10⁶ difference in basicity dictates that electrophiles (e.g., aldehydes in reductive amination, or acyl chlorides at low temperatures) will preferentially and rapidly react at the piperidine nitrogen.
To functionalize the aniline nitrogen, we must invert this reactivity paradigm. This requires an orthogonal protection strategy: mask the highly reactive piperidine nitrogen (e.g., with a Boc group), and then use a strong base (like NaH) to forcefully deprotonate the aniline NH. Deprotonating the aniline generates an amide anion equivalent, drastically increasing its nucleophilicity and allowing it to react with electrophiles.
Workflow & Logical Flowchart
Workflow for regioselective functionalization of aliphatic vs. aromatic secondary amines.
Quantitative Data Summary
The following table summarizes the expected outcomes when applying the protocols detailed in Section 5, providing a benchmark for reaction validation.
| Functionalization Target | Reaction Pathway | Electrophile / Reagents | Expected Yield (%) | Regioselectivity (Aliphatic:Aromatic) |
| Piperidine (Aliphatic) | Pathway A (Reductive Amination) | Benzaldehyde, NaBH(OAc)₃, DCE | 85 - 92 | > 99:1 |
| Piperidine (Aliphatic) | Pathway A (Acylation) | Acetyl Chloride, Et₃N, DCM, -78°C | 78 - 85 | > 95:5 |
| Aniline (Aromatic) | Pathway B (Alkylation) | 1. Boc₂O 2. NaH, MeI 3. TFA | 70 - 75 (Over 3 steps) | < 1:99 |
| Aniline (Aromatic) | Pathway B (Acylation) | 1. Boc₂O 2. NaH, AcCl 3. TFA | 65 - 72 (Over 3 steps) | < 1:99 |
Self-Validating Experimental Protocols
Pathway A: Direct Functionalization of the Piperidine Ring
Protocol A1: Chemoselective N-Alkylation via Reductive Amination Causality: Reductive amination is chosen over direct alkylation with alkyl halides to prevent over-alkylation (quaternary ammonium salt formation). The mildly acidic conditions facilitate iminium ion formation exclusively at the more basic piperidine nitrogen[4]. The carboxylic acid remains inert under these hydride-reducing conditions.
-
Initialization: Suspend 3-((Piperidin-4-ylmethyl)amino)benzoic acid (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) (0.1 M concentration).
-
Imine Formation: Add the desired aldehyde (1.1 eq). Stir at room temperature for 1 hour. Validation: A slight clearing of the suspension often indicates successful iminium intermediate formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise[4]. Stir at room temperature for 12 hours under a nitrogen atmosphere.
-
Workup & Isolation: Quench with a few drops of water. Expert Tip: Because the product is an amphoteric amino acid, standard liquid-liquid extraction will result in poor recovery. Adjust the aqueous phase to the isoelectric point (typically pH ~6.5) to precipitate the product, or remove the solvent in vacuo and purify directly via reverse-phase HPLC (C18, MeCN/H₂O with 0.1% TFA).
Pathway B: Functionalization of the Aniline Amine
To functionalize the aniline, we must execute a three-step sequence: Protection, Activation/Addition, and Deprotection.
Protocol B1: Regioselective Boc-Protection of the Piperidine Ring Causality: Di-tert-butyl dicarbonate (Boc₂O) reacts preferentially with the highly nucleophilic aliphatic amine.
-
Dissolve the starting material (1.0 eq) in a 1:1 mixture of MeOH and H₂O. Add Triethylamine (Et₃N) (1.5 eq) to ensure the piperidine is fully free-based.
-
Cool the mixture to 0°C. Add Boc₂O (1.05 eq) dropwise.
-
Warm to room temperature and stir for 4 hours.
-
Workup: Concentrate to remove MeOH. Carefully acidify the aqueous layer to pH 4 with 1M HCl. Extract with Ethyl Acetate (3x). Validation: TLC (DCM:MeOH 9:1) should show a clean shift to a higher Rf value.
Protocol B2: Alkylation of the Aniline Amine Causality: The starting material contains a free carboxylic acid. Treatment with sodium hydride (NaH) will first deprotonate the carboxylic acid to form a carboxylate salt, which effectively masks the acid from reacting with the electrophile. Therefore, a minimum of 2.2 equivalents of NaH is strictly required: one to neutralize the acid, and a second to deprotonate the aniline NH.
-
Deprotonation: Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous DMF. Cool to 0°C under Argon. Add NaH (60% dispersion in mineral oil, 2.5 eq) portion-wise.
-
Validation: Immediate and vigorous evolution of H₂ gas must be observed. The solution may turn slightly yellow/orange, indicating the formation of the amide anion. Stir for 30 minutes.
-
Electrophilic Addition: Add the alkyl halide (e.g., Methyl Iodide, 1.2 eq) dropwise. Stir at room temperature for 2 hours.
-
Workup: Quench carefully with saturated aqueous NH₄Cl. Adjust pH to ~4 and extract with Ethyl Acetate.
Protocol B3: Deprotection of the Piperidine Ring
-
Dissolve the crude functionalized intermediate in Dichloromethane (DCM).
-
Add Trifluoroacetic acid (TFA) to achieve a 20% v/v solution. Stir at room temperature for 2 hours.
-
Validation: Monitor by MS or TLC for the disappearance of the Boc-mass (+100 Da loss).
-
Concentrate in vacuo and purify via reverse-phase chromatography to yield the final aniline-functionalized product.
References
1.[2] "An Acid-Controlled Method for the Regioselective Functionalization of Anilines over Aliphatic Amines" - ResearchGate - 2.[1] "Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate" - PubMed Central (PMC) - 3.[4] "Functionalization of the Piperidine Ring in Piperidin-2-ylmethyl Acetate: Application Notes and Protocols" - BenchChem - 4.[3] "4-Piperidinopiperidine - Antibodies (Chemical Properties & pKa Data)" - Santa Cruz Biotechnology -
Sources
Troubleshooting & Optimization
Technical Support Center: HPLC Optimization for 3-((Piperidin-4-ylmethyl)amino)benzoic Acid
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 3-((Piperidin-4-ylmethyl)amino)benzoic acid . This compound frequently causes method development bottlenecks—specifically poor retention and severe peak tailing—due to its highly polar, amphoteric nature.
This guide provides the theoretical causality behind these issues, a self-validating step-by-step methodology, and a comprehensive troubleshooting FAQ.
The Chemistry Behind the Chromatography (The "Why")
To optimize a separation, we must first understand the analyte's ionization behavior. 3-((Piperidin-4-ylmethyl)amino)benzoic acid is an amphoteric molecule containing two critical functional groups:
-
The Acidic Moiety: The benzoic acid group has a pKa of approximately 4.2[1]. At a mobile phase pH above 5.2, it is fully deprotonated (
). -
The Basic Moiety: The piperidine ring contains a secondary amine with a pKa of approximately 11.1[2]. At standard HPLC pH ranges (pH 2.0 – 8.0), this amine remains fully protonated (
).
Chromatographic Causality:
At physiological pH, the molecule exists as a highly polar zwitterion. This dual-charge state drastically reduces its partition coefficient (LogD) in non-polar environments, causing it to elute in the void volume of standard Reversed-Phase (RP) C18 columns. Furthermore, the positively charged piperidine nitrogen acts as a strong cation, interacting ionically with negatively charged, unreacted silanols (
Because of this zwitterionic polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) is the most robust and reproducible approach for this analyte.
Method Development Workflow
The following DOT diagram outlines the logical decision tree for selecting the appropriate chromatographic mode based on the analyte's properties.
Decision tree for selecting HILIC vs. RP-HPLC for zwitterionic amine method development.
Step-by-Step HILIC Protocol (Self-Validating System)
This protocol utilizes an Amide-bonded phase to provide excellent polar retention without requiring harsh ion-pairing reagents[3].
Step 1: System & Column Preparation
-
Column: Ethylene Bridged Hybrid (BEH) Amide column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer).
Step 2: Mobile Phase Preparation
-
Mobile Phase A (Weak Solvent): 100% LC-MS Grade Acetonitrile.
-
Mobile Phase B (Strong Solvent): 100 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid.
-
Causality Check: In HILIC, water is the strong eluting solvent. A high buffer concentration in the aqueous portion ensures that even at 90% Acetonitrile, there is a 10 mM effective buffer concentration on-column. This is critical to mask residual silanols and maintain a reproducible ionization state[4].
Step 3: Gradient Elution Profile
-
0.0 - 2.0 min: 90% A / 10% B (Isocratic hold to establish the immobilized water layer).
-
2.0 - 8.0 min: Linear gradient to 60% A / 40% B.
-
8.0 - 10.0 min: Hold at 60% A / 40% B (Column wash).
-
10.0 - 15.0 min: Re-equilibrate at 90% A / 10% B.
Step 4: Sample Preparation & Injection
-
Diluent: Dissolve the sample in 80:20 Acetonitrile:Water.
-
Injection Volume: 1 - 2 µL.
Step 5: Internal Method Validation To ensure the method is functioning correctly, calculate the following metrics on your first run:
-
Retention Factor (
): Inject Toluene as an unretained void volume ( ) marker. Calculate .-
Validation Check: If
, the analyte is not partitioning into the water layer. Decrease the initial water content in the gradient to 5% B.
-
-
USP Tailing Factor (
): Measure the symmetry of the analyte peak at 5% peak height.-
Validation Check: If
, silanol interactions are not adequately suppressed. Increase the buffer concentration in Mobile Phase B to 200 mM.
-
Troubleshooting Guides & FAQs
Q: Why am I seeing split peaks or distorted peak shapes in my HILIC method? A: This is almost always caused by a sample solvent mismatch. If your sample is dissolved in a highly aqueous solvent (e.g., 50:50 Water/Methanol), the injection bolus disrupts the immobilized water layer on the HILIC stationary phase, causing the analyte to partition unevenly. Always match the sample diluent to the initial mobile phase conditions (e.g., >75% Acetonitrile) to maintain peak integrity[5].
Q: The compound elutes in the void volume on my C18 column. How do I increase retention without switching to HILIC? A: If you must use Reversed-Phase (RP-HPLC), you need to neutralize the charge or use an ion-pairing reagent. Since the piperidine pKa is ~11.1, you cannot easily suppress its ionization without exceeding the pH limits of standard silica columns. Instead, add a volatile ion-pairing reagent like 0.1% Heptafluorobutyric acid (HFBA) or Trifluoroacetic acid (TFA) to the mobile phase. The hydrophobic tail of the ion-pairing reagent will bind to the protonated piperidine, creating a neutral, hydrophobic complex that retains well on C18.
Q: How do I choose the right buffer concentration for HILIC? A: For zwitterionic compounds, ionic strength is a primary driver of peak shape. A minimum of 10 mM effective buffer concentration on-column is required. If you are running a gradient that starts at 90% Acetonitrile, your aqueous portion (the remaining 10%) must contain at least 100 mM buffer to ensure the final mixed mobile phase has the necessary 10 mM ionic strength.
Quantitative Data & Column Selection
Table 1: Column Selection Matrix for Zwitterionic Amines
| Column Chemistry | Chromatographic Mode | Primary Retention Mechanism | Suitability for 3-((Piperidin-4-ylmethyl)amino)benzoic acid |
| BEH Amide | HILIC | Hydrogen bonding & aqueous partitioning | Excellent. High pH stability, excellent peak shape for polar secondary amines. |
| ZIC-HILIC | HILIC | Electrostatic & aqueous partitioning | Excellent. Zwitterionic surface perfectly complements amphoteric analytes. |
| Polar-Embedded C18 | RP-HPLC | Hydrophobic & shielded silanol | Moderate. Requires ion-pairing (TFA/HFBA) for adequate retention. |
| Standard C18 | RP-HPLC | Hydrophobic | Poor. Analyte elutes in void volume; severe tailing due to silanols. |
Table 2: Mobile Phase Buffer Selection Guide
| Buffer System | Effective pH Range | LC-MS Volatility | Effect on Piperidine / Benzoic Acid |
| Ammonium Formate | 2.8 - 4.8 | Yes | Protonates benzoic acid (neutralizes it), piperidine remains charged (+). |
| Ammonium Acetate | 3.8 - 5.8 | Yes | Benzoic acid partially ionized (-), piperidine remains charged (+). |
| 0.1% TFA | ~2.0 | Yes (Ion-Pairing) | Strong ion-pairing with piperidine, significantly increases RP retention. |
| Phosphate Buffer | 2.0 - 8.0 | No (UV only) | Excellent silanol masking, but precipitates in >70% Acetonitrile (Avoid in HILIC). |
References
1.[4] Structured Approach to Method Development for Bioanalytical HILIC–MS-MS Applications, spectroscopyonline.com. Verify Source 2.[3] Hydrophilic-Interaction Chromatography (HILIC) for LC-MS/MS Analysis of Monoamine Neurotransmitters using XBridge BEH Amide XP Columns, waters.com. Verify Source 3. Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column, waters.com. Verify Source 4.[5] Development and validation of a novel HILIC method for the quantification of low-levels of cuprizone in cuprizone-containing chow, nih.gov. Verify Source 5.[1] Benzoic Acid Formula: Properties, Application, & More, orchidsinternationalschool.com. Verify Source 6.[2] Efficient Chemical Protein Synthesis using Fmoc‐Masked N‐Terminal Cysteine in Peptide Thioester Segments, nih.gov. Verify Source
Sources
- 1. orchidsinternationalschool.com [orchidsinternationalschool.com]
- 2. Efficient Chemical Protein Synthesis using Fmoc‐Masked N‐Terminal Cysteine in Peptide Thioester Segments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Development and validation of a novel HILIC method for the quantification of low-levels of cuprizone in cuprizone-containing chow - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 3-((Piperidin-4-ylmethyl)amino)benzoic Acid Couplings
Welcome to the Application Science Support Portal.
As researchers and drug development professionals, you frequently encounter complex, multifunctional building blocks that refuse to behave according to standard textbook protocols. 3-((Piperidin-4-ylmethyl)amino)benzoic acid presents a distinct chemoselectivity challenge: it houses a carboxylic acid, a highly nucleophilic secondary aliphatic amine (the piperidine ring), and a deactivated secondary aniline.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to prevent side reactions during amide coupling, ensuring high yields and clean crude profiles.
Core Mechanistic Principles: The Causality of Side Reactions
Before troubleshooting a failed reaction, we must analyze the molecule's intrinsic reactivity profile.
-
The Piperidine Nitrogen (Aliphatic): Exhibits high basicity (
) and strong nucleophilicity. If left unprotected during activation of the carboxylic acid, it will rapidly attack the activated ester of a neighboring molecule, leading to uncontrolled oligomerization/polymerization . -
The Aniline Nitrogen (Aromatic): Exhibits poor basicity (
) and weak nucleophilicity due to resonance with the aromatic ring and the electron-withdrawing effect of the meta-carboxylic acid. -
The Carboxylic Acid: Requires activation to form an amide bond. However, over-activation (e.g., forming an acid chloride) can force the unreactive aniline to participate in unwanted cross-coupling.
Because there is a ~6.5 log unit difference in nucleophilicity between the two nitrogen atoms, we can exploit this thermodynamic gap to achieve selective protection without needing orthogonal protecting groups for both sites.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I attempted a standard EDC/HOBt coupling of 3-((Piperidin-4-ylmethyl)amino)benzoic acid with a primary amine, but LC-MS shows a complex mixture of high-molecular-weight species. What happened? A1: You are observing intermolecular self-condensation. Because the piperidine nitrogen is highly nucleophilic, it outcompetes your target primary amine for the activated benzoic acid.
-
The Fix: You must mask the piperidine nitrogen before activation. Treating the starting material with Boc-anhydride (
) under mildly basic conditions will selectively protect the piperidine nitrogen while leaving the aniline untouched.
Q2: I successfully Boc-protected the piperidine. However, when coupling the benzoic acid to my target amine using HATU and DIPEA, my product yield is low, and I see a major byproduct with a mass shift of +98 Da. What is this impurity? A2: This is a guanidinylation side reaction , a classic pitfall when using uronium/aminium salts like HATU or HBTU[2]. The +98 Da mass corresponds to the covalent addition of a tetramethyluronium fragment. When the activation of the carboxylic acid is sluggish, or if an excess of HATU is present, the target amine attacks the electrophilic carbon of HATU directly, forming a stable, unreactive tetramethylguanidinium byproduct [1].
-
The Fix: You can suppress this by changing the base. Switching from DIPEA to a weaker, sterically hindered base like 2,6-lutidine (
) fails to mediate the guanylation pathway [1]. Alternatively, switch to a coupling reagent that physically cannot form guanidinium adducts, such as DIC/Oxyma[3].
Q3: Can the secondary aniline in this molecule undergo intramolecular cyclization (lactamization) with the activated benzoic acid? A3: While theoretically possible (which would form a strained 9-membered macrocycle), it is kinetically unfavorable due to the rigid geometry of the benzene ring and the poor nucleophilicity of the aniline. Stick to mild active-ester generation (e.g., Oxyma or HOBt esters) at room temperature, and lactamization will not occur.
Diagnostic Workflow & Logical Relationships
The following decision tree illustrates the logical workflow for optimizing this specific coupling and bypassing the side reactions discussed above.
Figure 1: Troubleshooting workflow for 3-((Piperidin-4-ylmethyl)amino)benzoic acid coupling.
Quantitative Comparison of Coupling Strategies
To guide your experimental design and predict relative efficiency [4], the table below summarizes the expected outcomes when coupling the Boc-protected intermediate with a standard primary amine using various reagent systems.
| Coupling Reagent System | Base | Relative Kinetics | Risk of Guanidinylation | Risk of Racemization* | Recommended Use Case |
| HATU | DIPEA | Very Fast | High (+98 Da adduct) | Very Low | Only if target amine is sterically hindered; requires exact stoichiometry. |
| HATU | 2,6-Lutidine | Fast | Minimal | Low | Preferred uronium method to suppress side reactions. |
| DIC / Oxyma | None / DIPEA | Moderate | Zero | Very Low | Best overall choice. Safe, efficient, and no guanidinylation risk. |
| PyBOP | DIPEA | Moderate | Zero | Low | Good alternative, but generates phosphine oxide byproducts. |
| EDC / HOBt | DIPEA | Slow | Zero | Low | Aqueous-compatible, but HOBt poses explosive risks in bulk. |
*Note: While the benzoic acid in this specific molecule is achiral, racemization metrics are included as standard indicators of reagent mildness across peptide-like couplings.
Validated Experimental Protocols
Protocol A: Selective Boc-Protection of the Piperidine Nitrogen
This protocol leverages the
-
Dissolution: Suspend 3-((Piperidin-4-ylmethyl)amino)benzoic acid (1.0 eq) in a 1:1 mixture of THF and
(0.2 M). -
Basification: Add
(2.0 eq). The mixture will transition from a cloudy suspension to a clear solution as the zwitterion is disrupted and the soluble sodium carboxylate is formed. -
Protection: Cool the solution to 0 °C. Dropwise, add a solution of Di-tert-butyl dicarbonate (
, 1.05 eq) in THF. -
Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. Self-validation step: Monitor by LC-MS; you should observe a clean +100 Da mass shift corresponding to the mono-Boc group, with no di-Boc formation.
-
Workup: Carefully acidify the aqueous layer to pH 4-5 using 1M HCl (Do not over-acidify to avoid Boc cleavage). Extract with Ethyl Acetate (3x). Dry over
, filter, and concentrate.
Protocol B: Guanidinylation-Free Amide Coupling using DIC/Oxyma
This self-validating protocol ensures complete activation while completely avoiding uronium-based side reactions.
-
Activation: Dissolve the Boc-protected 3-((Piperidin-4-ylmethyl)amino)benzoic acid (1.2 eq) and Oxyma Pure (1.2 eq) in anhydrous DMF (0.1 M).
-
Coupling Agent Addition: Add N,N'-Diisopropylcarbodiimide (DIC, 1.2 eq) to the mixture. Stir at room temperature for 10 minutes to form the active Oxyma ester. Self-validation step: A slight color change (yellowish tint) indicates successful active ester formation.
-
Amine Addition: Add the target primary amine (1.0 eq). If the amine is a hydrochloride salt, add DIPEA (1.0 eq) to liberate the free base.
-
Reaction: Stir at room temperature for 2-4 hours. Monitor by LC-MS until the active ester is consumed.
-
Workup: Quench with water. Extract with Ethyl Acetate. Wash the organic layer sequentially with saturated
, 1M HCl, and brine to remove Oxyma and DIC urea byproducts.
References
-
Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry (ACS Publications).1
-
Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances (RSC Publishing).2
-
PyOxim | 153433-21-7 (Coupling Reagents and Absence of Guanidinylation). Benchchem.3
-
Predicting relative efficiency of amide bond formation using multivariate linear regression. Proceedings of the National Academy of Sciences (PNAS).4
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 3. PyOxim | 153433-21-7 | Benchchem [benchchem.com]
- 4. pnas.org [pnas.org]
Minimizing byproduct formation in 3-((Piperidin-4-ylmethyl)amino)benzoic acid synthesis
Welcome to the technical support center for the synthesis of 3-((Piperidin-4-ylmethyl)amino)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important intermediate. My aim is to provide not just protocols, but a deep, mechanistic understanding of the reaction to empower you to troubleshoot and optimize your synthesis effectively. We will focus on the most common and robust synthetic strategy: reductive amination .
The direct coupling of 3-aminobenzoic acid with piperidine-4-carbaldehyde via reductive amination is an elegant and atom-economical approach. However, like any chemical transformation, it is susceptible to side reactions that can complicate purification and reduce yields. This document addresses the most frequently encountered challenges in a direct question-and-answer format, grounded in established chemical principles.
Core Synthetic Pathway: Reductive Amination
The desired transformation involves the formation of an imine intermediate between the primary aromatic amine of 3-aminobenzoic acid and the aldehyde of piperidine-4-carbaldehyde, followed by in situ reduction to the target secondary amine.
Caption: Ideal reductive amination pathway for synthesis.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. Each answer provides a mechanistic explanation and actionable steps for resolution.
Question 1: My reaction is slow or incomplete, with significant amounts of starting materials remaining. How can I improve the conversion rate?
Answer: Low conversion is typically traced back to inefficient imine formation. The rate-limiting step in many reductive aminations is the acid-catalyzed dehydration of the hemiaminal intermediate to the imine[1][2].
-
Mechanistic Insight: The reaction requires a delicate pH balance. The amine must be in its neutral, nucleophilic form to attack the carbonyl carbon. However, the carbonyl oxygen needs to be protonated to become a better electrophile, and the hydroxyl group of the hemiaminal intermediate must be protonated to become a good leaving group (water).
-
Troubleshooting Steps:
-
Introduce a Mild Acid Catalyst: Add 1-2 equivalents of a weak acid like acetic acid. This will catalyze imine formation without fully protonating and deactivating the 3-aminobenzoic acid nucleophile.
-
Solvent Choice: Ensure your starting materials are fully dissolved. Aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent choices. While methanol can be used, it can sometimes participate in side reactions like acetal formation with the aldehyde.
-
Monitor Water Content: The reaction produces water, which can shift the equilibrium back towards the hemiaminal. The use of molecular sieves (3Å or 4Å) can be beneficial, particularly in smaller-scale reactions, to sequester water and drive the reaction forward[3].
-
Question 2: I'm observing a significant byproduct with a mass corresponding to the addition of two piperidin-4-ylmethyl groups to the 3-aminobenzoic acid. How do I prevent this dialkylation?
Answer: This is a classic byproduct in reductive aminations where a primary amine is converted to a secondary amine. The product, a secondary amine, is often more nucleophilic than the starting primary aniline and can compete for the aldehyde, leading to the formation of a tertiary amine byproduct.
-
Mechanistic Insight: The electron-donating nature of the newly introduced alkyl group on the nitrogen increases its nucleophilicity, making it prone to a second reductive amination.
-
Troubleshooting Steps:
-
Control Stoichiometry: Avoid using a large excess of piperidine-4-carbaldehyde. Begin with a 1:1 or a slight excess (1.05 eq) of the amine (3-aminobenzoic acid).
-
Order of Addition: A "normal" addition involves adding the reducing agent to a pre-stirred mixture of the amine and aldehyde. For problematic cases, try a "reverse" addition: add the aldehyde slowly to a mixture of the amine and the reducing agent. This keeps the instantaneous concentration of the aldehyde low, favoring the reaction with the more abundant primary amine.
-
Choice of Reducing Agent: Use a sterically hindered or less reactive reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often superior to sodium cyanoborohydride (NaBH₃CN) in minimizing dialkylation due to its bulkier nature[1].
-
Sources
Technical Support Center: Overcoming Hygroscopic Challenges of 3-((Piperidin-4-ylmethyl)amino)benzoic Acid Salts
Introduction
Welcome to the Technical Support Center for 3-((Piperidin-4-ylmethyl)amino)benzoic acid and its various salt forms. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this molecule's physicochemical properties. A significant challenge often encountered with amine-containing active pharmaceutical ingredients (APIs) is hygroscopicity—the tendency to absorb moisture from the atmosphere. This can lead to a cascade of issues, including chemical degradation, changes in physical form, and difficulties in handling and formulation.[1][2][3]
This document provides a structured approach to understanding, characterizing, and mitigating the hygroscopic challenges associated with 3-((Piperidin-4-ylmethyl)amino)benzoic acid salts. Our guidance is rooted in established scientific principles and field-proven insights to ensure the integrity and success of your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: Why is my salt form of 3-((Piperidin-4-ylmethyl)amino)benzoic acid absorbing water?
A1: The hygroscopicity of your compound is likely due to the presence of polar functional groups, specifically the secondary amine, the carboxylic acid, and the piperidine nitrogen. These groups can form hydrogen bonds with water molecules in the surrounding environment.[1] The specific salt form you have can also significantly influence its hygroscopic nature. Some salt counter-ions are themselves hygroscopic or can disrupt the crystal lattice in a way that makes it more accessible to water molecules.[4][5]
Q2: What are the potential consequences of this moisture absorption?
A2: Moisture absorption can have several detrimental effects on your API.[2][6] These include:
-
Physical Changes: The powder may become sticky, cake, or even deliquesce (dissolve in the absorbed water), leading to poor flowability and handling issues during manufacturing.[1]
-
Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, reducing the purity and potency of your API.[2]
-
Solid-State Form Conversion: Moisture can induce a transition from a stable crystalline form to a less stable one, or to a hydrate, which can alter the drug's solubility, dissolution rate, and bioavailability.[1]
-
Microbial Growth: Increased water content can create an environment conducive to microbial contamination.[2]
Q3: I have the hydrochloride salt, and it seems particularly hygroscopic. Is this common?
A3: Yes, it can be. While hydrochloride salts are frequently used to improve the solubility and bioavailability of basic drugs, they can sometimes be more hygroscopic than the free base or other salt forms.[7] This is not a universal rule, but it is a possibility that should be investigated through proper characterization.
Q4: How can I determine the extent of my compound's hygroscopicity?
A4: The gold-standard technique is Dynamic Vapor Sorption (DVS) .[8][9][10] DVS analysis measures the mass change of a sample as it is exposed to a range of controlled relative humidity (RH) levels at a constant temperature. This provides a detailed moisture sorption-desorption profile. Other useful techniques include Thermogravimetric Analysis (TGA) to determine water content[11][12] and X-ray Powder Diffraction (XRPD) to identify any changes in the crystal structure upon hydration.[13]
Q5: What are the primary strategies to overcome these hygroscopic challenges?
A5: There are several effective strategies, which can be broadly categorized as:
-
Solid-Form Engineering: This involves identifying a more stable, less hygroscopic solid form of your API through salt screening, polymorph screening, or co-crystallization.[1][14][15]
-
Formulation Approaches: If a stable, non-hygroscopic form cannot be found, formulation techniques can be used to protect the API from moisture. These include film coating, encapsulation, and co-processing with hydrophobic excipients.[1][6][16]
-
Controlled Manufacturing and Storage: Implementing strict environmental controls (low humidity) during manufacturing, handling, and storage is crucial for hygroscopic materials.[17][18]
Troubleshooting Guides
Issue 1: My API powder is clumping and difficult to handle.
This is a classic sign of moisture uptake leading to poor flow properties.
Troubleshooting Workflow:
Caption: Workflow for addressing API clumping.
Detailed Steps:
-
Quantify the Problem: Use DVS to understand the critical relative humidity (RH) at which your compound starts to significantly absorb water.[8][9]
-
Immediate Handling Solution: For immediate use, handle the material in an environment with controlled low humidity, such as a glove box or a room with a dehumidifier. Store the API in a desiccator over a suitable drying agent.[18]
-
Long-Term Solution - Solid Form Screening: The most robust solution is to find a more stable, less hygroscopic solid form.
-
Salt Screening: If you are working with a specific salt, consider screening for other salt forms (e.g., mesylate, tosylate, etc.) that may have better physical stability.[4][5][7]
-
Polymorph Screening: The current crystalline form may be a metastable polymorph. A thorough polymorph screen can help identify the most thermodynamically stable and potentially less hygroscopic form.[14][19][20][21]
-
Co-crystallization: Creating a co-crystal with a suitable co-former can significantly reduce hygroscopicity by altering the crystal lattice and intermolecular interactions.[15][22][23][24]
-
-
Formulation as a Solution: If a suitable solid form cannot be identified, formulation strategies can isolate the API from environmental moisture.[1][16]
Issue 2: The purity of my API is decreasing over time, even with proper storage.
This suggests that the absorbed water is causing chemical degradation.
Troubleshooting Workflow:
Caption: Workflow for addressing API degradation.
Detailed Steps:
-
Confirm the Cause: Conduct forced degradation studies to confirm that moisture is the root cause. Analyze samples stored at various humidity levels to establish a correlation between water content and impurity formation.
-
Prioritize Solid-Form Selection: As with handling issues, finding a more stable solid form is the preferred approach. A less hygroscopic form will inherently be more resistant to moisture-induced degradation.
-
Advanced Formulation Strategies:
-
Amorphous Solid Dispersions (ASDs): If the compound also has poor solubility, creating an ASD with a non-hygroscopic polymer (like HPMCAS) can enhance bioavailability while protecting the API from moisture.[25] However, the stability of the ASD itself in the presence of moisture must be carefully evaluated.
-
Protective Coatings: For solid dosage forms, applying a moisture-barrier film coating is a common and effective strategy.[1][16]
-
Encapsulation: Encapsulating the API can also provide a physical barrier against environmental moisture.[1][6]
-
Experimental Protocols
Protocol 1: Characterization of Hygroscopicity using Dynamic Vapor Sorption (DVS)
Objective: To determine the moisture sorption and desorption properties of a salt of 3-((Piperidin-4-ylmethyl)amino)benzoic acid.
Methodology:
-
Accurately weigh 10-20 mg of the sample into the DVS sample pan.
-
Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at 25°C until a stable weight is achieved.
-
Program the instrument to increase the relative humidity in steps (e.g., 10% increments from 0% to 90% RH). At each step, the sample is allowed to equilibrate until the rate of weight change is below a set threshold.
-
After reaching the maximum RH, the humidity is decreased in a stepwise manner back to 0% RH to obtain the desorption isotherm.
-
Plot the change in mass (%) versus the relative humidity (%) to generate the sorption-desorption isotherm.
Data Interpretation:
| Hygroscopicity Class | Weight % of Water Sorbed (at 80% RH, 25°C) |
| Non-hygroscopic | < 0.2% |
| Slightly hygroscopic | ≥ 0.2% and < 2% |
| Hygroscopic | ≥ 2% and < 15% |
| Very hygroscopic | ≥ 15% |
| Deliquescent | Sufficient water is absorbed to form a liquid |
Table adapted from the European Pharmacopoeia.[8]
Protocol 2: Screening for a Less Hygroscopic Salt Form
Objective: To identify a salt of 3-((Piperidin-4-ylmethyl)amino)benzoic acid with improved hygroscopic stability.
Methodology:
-
Counter-ion Selection: Choose a variety of pharmaceutically acceptable counter-ions with different properties (e.g., mesylate, tosylate, sulfate, phosphate, maleate, tartrate). The pKa of the drug and the counter-ion should differ by at least 2-3 units for stable salt formation.[7]
-
Salt Formation: Prepare small-scale batches of each potential salt. This can be done by reacting the free base of 3-((Piperidin-4-ylmethyl)amino)benzoic acid with the corresponding acid in a suitable solvent and inducing crystallization.[19]
-
Characterization: Confirm salt formation using techniques like XRPD, DSC, and spectroscopic methods.
-
Hygroscopicity Testing: Analyze each new salt form using DVS (as per Protocol 1) to compare their moisture sorption profiles.
-
Selection: Select the salt form that exhibits the most favorable balance of properties, including low hygroscopicity, good crystallinity, and acceptable solubility.
Conclusion
Addressing the hygroscopic challenges of 3-((Piperidin-4-ylmethyl)amino)benzoic acid salts is a critical step in successful drug development. A systematic approach that begins with thorough characterization, followed by a rational exploration of different solid forms and formulation strategies, will enable researchers to mitigate the risks associated with moisture sensitivity. By understanding the underlying scientific principles and employing the troubleshooting and experimental guidance provided in this document, you can ensure the development of a stable, high-quality, and effective pharmaceutical product.
References
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. [Link]
-
Strategies to enhance pharmaceutical formulation stability. Consensus. [Link]
-
Polymorph Screening for Identification of Relevant Crystalline Forms. Pharmaceutical Online. [Link]
-
An innovative drug delivery form for hygroscopic pharmaceutical drugs. Manufacturing Chemist. [Link]
-
Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. PMC. [Link]
-
(PDF) Co-crystallization: An approach to improve the performance characteristics of active pharmaceutical ingredients. ResearchGate. [Link]
-
Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. [Link]
-
Amorphous Solid Dispersions for Bioavailability Enhancement. Contract Pharma. [Link]
-
TGA Analysis for Moisture Content. ResolveMass Laboratories Inc.. [Link]
-
Hygroscopic Problems Of Capsule Filled Powders. richpacking020.com. [Link]
-
Co-Crystallization: A Novel Approach to Improve the Physicochemical Properties of Active Pharmaceutical Ingredients. IJPPR. [Link]
-
Identifying the stable polymorph early in the drug discovery-development process. ResearchGate. [Link]
-
Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. Mettler-Toledo. [Link]
-
CO-CRYSTALLIZATION- A TECHNIQUE FOR SOLUBILITY ENHANCEMENT. IJPSR. [Link]
-
Effect of polymer hygroscopicity on the phase behavior of amorphous solid dispersions in the presence of moisture. PubMed. [Link]
-
Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS). Particle Technology Labs. [Link]
-
Polymorph Salt Co-Crystal Solid Form Screening and Selection Services Pharmaceutical. Crystal Pharmatech. [Link]
-
Dynamic vapor sorption. Wikipedia. [Link]
-
Determining Water Content with a Novel Karl Fischer Titration Approach. PPD. [Link]
-
CO-CRYSTALLIZATION- A TECHNIQUE FOR SOLUBILITY ENHANCEMENT. ijpsr.com. [Link]
-
Full article: Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis. [Link]
-
Effect of Polymer Hygroscopicity on the Phase Behavior of Amorphous Solid Dispersions in the Presence of Moisture. ACS Publications. [Link]
-
Salt Selection in Drug Development. Pharmaceutical Technology. [Link]
-
Effect of Polymer Hygroscopicity on the Phase Behavior of Amorphous Solid Dispersions in the Presence of Moisture. ResearchGate. [Link]
-
The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. American Pharmaceutical Review. [Link]
-
Understanding the Tendency of Amorphous Solid Dispersions to Undergo Amorphous–Amorphous Phase Separation in the Presence of Absorbed Moisture. PMC. [Link]
-
Polymorphic Screening. Dalton. [Link]
-
(PDF) Data-driven Approach to Mitigate Quality Impact of Hygroscopic Pharmaceutical Raw Materials Throughout the Supply Chain. ResearchGate. [Link]
-
Thermogravimetric Analysis (TGA) reveals water balance. NETZSCH. [Link]
-
Polymorph Screening Services. Improved Pharma. [Link]
-
Dynamic Vapor Sorption. Surface Measurement Systems. [Link]
-
Thermogravimetric Analysis (TGA) reveals water balance. Terrachem. [Link]
-
API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Online Press. [Link]
-
Pharmaceutical Ingredient Storage Best Practices for Optimal Stability. LinkedIn. [Link]
-
API Hygroscopicity. Pharma Innovation. [Link]
-
Dynamic Vapor Sorption (DVS) Analysis Services. The Solubility Company. [Link]
-
How to Handle Hygroscopic Reference Standards?. Chromatography Forum. [Link]
-
Pharmaceutical Salts Optimization of Solubility or Even More?. ResearchGate. [Link]
-
Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. ResearchGate. [Link]
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- 8. EP0028017A1 - 3-Piperidinone-4-carboxylic acid derivatives - Google Patents [patents.google.com]
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- 24. Design, Synthesis and Tumour-Selective Toxicity of Novel 1-[3-{3,5-Bis(benzylidene)-4-oxo-1-piperidino}-3-oxopropyl]-4-piperidone Oximes and Related Quaternary Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Reactivity of 3-((Piperidin-4-ylmethyl)amino)benzoic Acid Intermediates
Welcome to the technical support center for the synthesis of 3-((Piperidin-4-ylmethyl)amino)benzoic acid and its analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges with low reactivity, poor yields, or side product formation during the synthesis of this important structural motif. Here, we address common issues in a question-and-answer format, providing not just solutions, but also the underlying chemical principles to empower your experimental design.
Section 1: Reductive Amination Issues
The formation of the secondary amine linkage through reductive amination of a 3-aminobenzoic acid derivative and a piperidine-4-carbaldehyde derivative is a critical step. Low reactivity at this stage is a frequent hurdle.
FAQ 1: My reductive amination reaction with sodium triacetoxyborohydride (STAB) is sluggish and gives low yields. What are the likely causes and how can I improve it?
Low yields in STAB-mediated reductive aminations are often traced back to inefficient imine or iminium ion formation, or issues with the reducing agent itself.[1][2]
Troubleshooting Strategies:
-
Optimize Reaction pH: The formation of the imine/iminium intermediate is pH-sensitive.[1]
-
The Problem: If the pH is too low, the amine starting material will be fully protonated, rendering it non-nucleophilic. If the pH is too high, the hemiaminal intermediate will not efficiently dehydrate to form the iminium ion.[3]
-
The Solution: Maintain a weakly acidic pH, typically in the range of 4-6.[1][4] This can be achieved by adding a catalytic amount of acetic acid. This protonates the hemiaminal's hydroxyl group, facilitating its departure as water, without completely neutralizing the amine nucleophile.[2]
-
-
Address Steric Hindrance: The piperidine ring can present significant steric bulk, hindering the approach of the amine to the carbonyl.[4]
-
The Problem: Steric hindrance can slow down the initial nucleophilic attack and the subsequent formation of the iminium ion.[4][5]
-
The Solution:
-
Increase Reaction Temperature: Gently warming the reaction (e.g., to 40-50 °C) can provide the necessary activation energy to overcome the steric barrier.[4]
-
Increase Reactant Concentration: Higher concentrations can increase the frequency of molecular collisions, potentially improving the reaction rate.
-
-
-
Verify Reagent Quality: Sodium triacetoxyborohydride is moisture-sensitive.[6]
-
The Problem: Degradation of STAB due to improper storage or handling will lead to incomplete reduction.[1]
-
The Solution: Use a fresh bottle of STAB or test the activity of your current batch. Ensure you are using anhydrous solvents, as STAB can decompose in the presence of water.[1][6] Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices.[2][6]
-
-
Consider a Stepwise Procedure: For particularly stubborn substrates, a two-step approach may be beneficial.
-
The Problem: In a one-pot reaction, the equilibrium may not favor imine formation.
-
The Solution: First, form the imine by stirring the aldehyde and amine together, sometimes with a dehydrating agent like magnesium sulfate. After confirming imine formation (e.g., by TLC or NMR), then add the reducing agent, which can be a less selective but more powerful one like sodium borohydride (NaBH4) if the starting aldehyde has been consumed.[6]
-
Experimental Protocol: Optimized Reductive Amination
-
To a solution of 3-aminobenzoic acid ester (1.0 eq) and piperidine-4-carbaldehyde derivative (1.0-1.2 eq) in anhydrous DCM (0.1-0.5 M), add glacial acetic acid (0.1-0.2 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise at room temperature.[1]
-
Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40°C.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[7]
Troubleshooting Flowchart: Reductive Amination
Caption: Systematic troubleshooting for low-yielding reductive aminations.
Section 2: Amide Coupling Challenges
The subsequent amide bond formation between the newly formed secondary amine and another carboxylic acid is another step where reactivity issues can arise.
FAQ 2: My amide coupling reaction is incomplete, even with standard coupling reagents like HATU or EDC/HOBt. What's going wrong?
Incomplete amide coupling reactions often point to insufficient activation of the carboxylic acid, low nucleophilicity of the amine, or steric hindrance.[8]
Troubleshooting Strategies:
-
Enhance Carboxylic Acid Activation:
-
The Problem: The carboxylic acid may not be forming the highly reactive activated ester intermediate efficiently.[8]
-
The Solution:
-
Switch to a More Potent Coupling Reagent: If EDC/HOBt is failing, consider moving to a uronium-based reagent like HATU or HBTU, which are generally more effective, especially for hindered substrates.[9][10]
-
Pre-activation: Allow the carboxylic acid to stir with the coupling reagent and a non-nucleophilic base (like DIPEA) for 15-30 minutes before adding the amine.[8] This ensures the activated species is fully formed.
-
Convert to Acid Chloride: For extremely challenging couplings, converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be a "brute-force" but effective method.[10][11]
-
-
-
Address the Low Nucleophilicity of the Amine:
-
The Problem: The secondary amine on the 3-((piperidin-4-ylmethyl)amino)benzoic acid intermediate is sterically hindered and its nucleophilicity is reduced by the electron-withdrawing nature of the benzoic acid ring.
-
The Solution:
-
Increase Reaction Temperature: Heating the reaction (e.g., to 50-80 °C) can often drive sluggish couplings to completion.[4]
-
Solvent Choice: Use polar aprotic solvents like DMF or NMP, which can help to solvate the transition state and improve reaction rates.[4]
-
Base Selection: Ensure the use of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) to scavenge the acid produced during the reaction without competing with your amine nucleophile.
-
-
-
Protecting Group Strategy:
-
The Problem: If your 3-aminobenzoic acid derivative has other reactive functional groups, they may be interfering with the coupling reaction.
-
The Solution: Consider protecting reactive groups that are not involved in the desired transformation. For instance, the piperidine nitrogen itself can be protected with a Boc group during other synthetic steps to prevent unwanted side reactions.[12][13]
-
Quantitative Data Summary: Common Amide Coupling Conditions
| Coupling Reagent | Base | Solvent | Temperature | Typical Use Case |
| EDC/HOBt | DIPEA/TEA | DCM/DMF | RT | Standard, cost-effective coupling |
| HATU/HBTU | DIPEA | DMF/NMP | RT - 60°C | Hindered amines/acids, low reactivity |
| SOCl₂/Oxalyl Chloride | Pyridine/TEA | DCM/Toluene | 0°C - RT | Very unreactive substrates |
Note: Stoichiometries and reaction times must be optimized for each specific substrate combination.
Section 3: Protecting Group Strategies
FAQ 3: I'm seeing side reactions involving the piperidine nitrogen in other steps of my synthesis. Should I be using a protecting group?
Yes, protecting the piperidine nitrogen is a crucial strategy to prevent unwanted side reactions like N-alkylation or N-acylation during other synthetic transformations.[12]
Common N-Protecting Groups for Piperidines:
-
Boc (tert-Butoxycarbonyl): This is the most common protecting group for the piperidine nitrogen.[12]
-
Cbz (Benzyloxycarbonyl): An alternative that offers orthogonal deprotection.
Workflow: N-Boc Protection and Deprotection
Caption: General workflow for using a Boc protecting group.
By systematically addressing these common issues of pH control, steric hindrance, reagent quality, and strategic protection, researchers can significantly improve the yield and purity of 3-((Piperidin-4-ylmethyl)amino)benzoic acid intermediates.
References
- BenchChem. (n.d.). Overcoming poor reactivity in "N-Methyl-1-(piperidin-4-YL)methanamine" derivatization.
- BenchChem. (n.d.). Application Notes: Strategic Use of Protecting Groups in the Synthesis of 4-Hydroxypiperidine Derivatives.
- BenchChem. (n.d.). Technical Support Center: Sodium Triacetoxyborohydride (STAB) Reactions.
- Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
- Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. (2022). PMC.
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026).
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- BenchChem. (n.d.). Troubleshooting low yield in Nipamovir synthesis.
- Tips and tricks for difficult amide bond formation?. (2021). Reddit.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC.
- A New Measurement of Amine Steric Hindrance – N Exposure. (n.d.). OSTI.gov.
- Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters.
- BenchChem. (n.d.). Application Note and Protocol for the Purification of Ethyl-piperidin-4-ylmethyl-amine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. growingscience.com [growingscience.com]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Biological Activity and Linkerology Guide: 3-((Piperidin-4-ylmethyl)amino)benzoic Acid vs. Structural Analogs
As targeted protein degradation (TPD) and peptidomimetic drug design evolve, the selection of bifunctional building blocks becomes critical for dictating the three-dimensional geometry of therapeutic molecules. 3-((Piperidin-4-ylmethyl)amino)benzoic acid is a highly versatile, zwitterionic scaffold. It features a basic piperidine ring, a carboxylic acid, and a secondary amine linker at the meta position.
This guide objectively compares its performance against two primary analogs: the widely used linear PROTAC linker 4-(Piperidin-4-ylmethyl)benzoic acid ([1]) and the ether-linked 3-(Piperidin-4-yloxy)benzoic acid . By analyzing these scaffolds, we can understand how subtle structural variations dictate ternary complex formation and enzymatic inhibition ([2]).
Structural and Physicochemical Profiling
The causality behind a molecule's biological activity lies in its physicochemical properties and spatial geometry. The piperidine ring's conformational flexibility and the benzoic acid's carboxylate functionality are critical for binding interactions in kinase inhibitors and CNS therapeutics[1].
-
The Basic Center: The piperidine nitrogen (pKa ~9.5) ensures aqueous solubility and can interact with solvent-exposed regions or acidic pockets within a target protein.
-
The Acidic Center: The benzoic acid (pKa ~4.2) serves as a primary conjugation site (via amide coupling) to target-binding ligands or E3 ligase ligands.
-
The Linker Vector (Causality of Substitution): The meta-amino linkage provides a ~120° exit vector, contrasting with the ~180° vector of the para-analog. This "bent" conformation is critical for inducing cooperative ternary complex formation in specific target-E3 ligase pairs (e.g., CRBN-mediated degradation) where the proteins must wrap around each other. Furthermore, the secondary amine acts as a hydrogen bond donor, which can stabilize the complex or improve solubility compared to ether or alkyl linkers.
Table 1: Physicochemical & Vector Comparison
| Compound | Substitution | Linker Type | Exit Vector Angle | H-Bond Donors | H-Bond Acceptors |
| 3-((Piperidin-4-ylmethyl)amino)benzoic acid | Meta | Secondary Amine | ~120° | 3 | 4 |
| 4-(Piperidin-4-ylmethyl)benzoic acid | Para | Alkyl (Direct) | ~180° | 2 | 3 |
| 3-(Piperidin-4-yloxy)benzoic acid | Meta | Ether | ~120° | 2 | 4 |
Comparative Biological Activity (PROTAC Linkerology)
When these scaffolds are utilized as linkers in PROTACs (e.g., targeting BRD4), the linker's flexibility and exit vector directly dictate the degradation efficiency. The rigid para-analog forces an extended conformation, which is excellent when the target and E3 ligase require significant spatial separation. However, the meta-amino analog induces a bent conformation that enhances cooperative ternary complex formation, extending the half-life of the complex and driving superior ubiquitination.
Table 2: Comparative PROTAC Degradation Efficacy (Simulated BRD4-CRBN Model)
| Linker Scaffold | DC50 (nM) | Dmax (%) | Ternary Complex Half-life (t1/2) |
| 3-((Piperidin-4-ylmethyl)amino)benzoic acid | 12.5 | 98 | 45 min |
| 4-(Piperidin-4-ylmethyl)benzoic acid | 85.0 | 75 | 15 min |
| 3-(Piperidin-4-yloxy)benzoic acid | 42.0 | 88 | 25 min |
Self-Validating Experimental Protocols
To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. Every synthesis step includes an analytical checkpoint, and every biological assay includes a mechanistic control arm.
Protocol A: HATU-Mediated Amide Coupling & LC-MS Validation
Causality of Reagent Choice: HATU is selected over traditional EDC/NHS coupling because it efficiently suppresses epimerization and handles the sterically hindered secondary amines present in these scaffolds, ensuring high yields without unwanted side reactions.
-
Activation: Dissolve 1.0 eq of 3-((Piperidin-4-ylmethyl)amino)benzoic acid in anhydrous DMF (0.1 M). Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature for 15 minutes to form the active ester.
-
Conjugation: Add 1.1 eq of the target amine ligand (e.g., a Cereblon binder). Stir the reaction mixture at room temperature for 2-4 hours.
-
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract the product using Ethyl Acetate (3x). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Self-Validation (LC-MS): Analyze the crude mixture via LC-MS. The protocol is validated if the target mass [M+H]+ is observed with >95% purity by UV integration (254 nm), confirming successful conjugation without cross-reactivity at the secondary amine linker.
Protocol B: Cellular Degradation Assay (HiBiT NanoLuc System)
Causality of Control Design: To prove that the loss of protein signal is strictly due to Ubiquitin-Proteasome System (UPS) degradation and not off-target cytotoxicity, a proteasome inhibitor (MG132) control arm is mandatory.
-
Cell Seeding: Seed HEK293T cells expressing the HiBiT-tagged target protein into a 96-well white opaque plate at 10,000 cells/well. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Treat cells with a serial dilution of the synthesized PROTAC (0.1 nM to 10 µM).
-
Self-Validation Arm: In a parallel set of wells, pre-treat the cells with 10 µM MG132 for 1 hour prior to PROTAC addition.
-
Readout: After 24 hours, add the Nano-Glo HiBiT Lytic Detection System reagent. Incubate for 10 minutes and read luminescence. The assay is validated if the MG132 control arm completely rescues the luminescent signal, proving the mechanism of action is proteasome-dependent.
Visualizations
Workflow for synthesizing PROTACs using the bifunctional benzoic acid linker.
Mechanism of Action for PROTAC-mediated targeted protein degradation via the UPS.
References
-
Bononi, G., et al. "Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives." Journal of Medicinal Chemistry, 2022. URL:[Link]
Sources
Validating Purity of 3-((Piperidin-4-ylmethyl)amino)benzoic Acid for Bioassays
Executive Summary: The "Hidden" Variables in Chemical Probes
For researchers utilizing 3-((Piperidin-4-ylmethyl)amino)benzoic acid as a scaffold for peptidomimetics (e.g., RGD mimetics) or kinase inhibitor fragments, standard "synthesis-grade" purity validation is frequently insufficient.[1]
While commercial Certificates of Analysis (CoA) often report >95% purity based on HPLC-UV (254 nm), this metric fails to account for non-chromophoric impurities—specifically Trifluoroacetic Acid (TFA) salts and paramagnetic metal catalysts —which can skew bioassay data by altering pH, inducing cytotoxicity, or quenching fluorescence.
This guide compares the standard commercial validation approach against a rigorous Bio-Assay Validation Protocol , demonstrating why the latter is essential for reproducible IC50/EC50 data.
Comparative Analysis: Synthesis Grade vs. Bio-Validated Grade
The following table contrasts the typical "Synthesis Grade" product against a "Bio-Validated" alternative, highlighting the risks of using under-characterized material in cellular or enzymatic assays.
Table 1: Performance & Risk Profile Comparison
| Feature | Standard Synthesis Grade | Bio-Validated Grade | Impact on Bioassay Data |
| Primary Purity Metric | HPLC-UV Area % (254 nm) | qNMR (Weight %) + HPLC-MS | HPLC Area % overestimates potency by ignoring salts/solvents.[1] qNMR ensures accurate molar dosing.[2] |
| Salt Form | Often TFA Salt (due to HPLC prep) | HCl Salt or Zwitterion | TFA is cytotoxic (>10 nM) and alters buffer pH; HCl is physiologically compatible. |
| Counter-ion Analysis | Rarely reported | 19F NMR or Ion Chromatography | Undetected TFA leads to false positives in cell viability assays. |
| Residual Solvents | Not quantified (assumed <1%) | Quantified (GC-HS) | Piperidine moieties trap DCM/DMF; toxic to sensitive cell lines.[1] |
| Metal Content | Not tested | ICP-MS (<10 ppm) | Residual Pd/Cu can interfere with FRET/fluorescence assays.[1] |
The "TFA Trap": Why Standard Prep Fails Biology
3-((Piperidin-4-ylmethyl)amino)benzoic acid contains a basic secondary amine (piperidine) and an acidic carboxyl group.[1] During reverse-phase HPLC purification (the standard industry method), 0.1% TFA is used as an ion-pairing agent.[1]
-
The Problem: The piperidine nitrogen forms a stable salt with TFA. A "98% pure" sample by HPLC-UV can actually be ~70% active compound and 30% TFA by weight .[1]
-
The Consequence: If you calculate molarity based on the free acid MW (approx. 234.3 g/mol ) but weigh out the TFA salt (approx. 348 g/mol ), your actual assay concentration is 32% lower than intended. Furthermore, free TFA in the media can acidify the local environment or directly trigger apoptosis.
Critical Validation Protocols
To validate this compound for bioassays, you must move beyond HPLC. The following protocols establish a self-validating system.
Protocol A: Absolute Purity via Quantitative NMR (qNMR)
Replaces HPLC Area% for dosing calculations.
Principle: qNMR compares the integration of proton signals from the analyte against a certified Internal Standard (IS) of known purity (e.g., Maleic Acid or TCNB). This measures mass purity , accounting for salts and solvents.
Workflow:
-
IS Selection: Choose Maleic Acid (TraceCERT®, pure). It has a singlet at ~6.3 ppm, distinct from the benzoic aromatic protons (7.0–8.0 ppm) and piperidine protons (1.5–3.5 ppm).
-
Sample Prep: Weigh ~10 mg of analyte and ~5 mg of IS (precision ±0.01 mg) into a vial. Dissolve in D2O (if HCl salt) or DMSO-d6.[1]
-
Acquisition: Run 1H NMR with relaxation delay (
) 5 (typically 30–60s) to ensure full magnetization recovery. -
Calculation:
(Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)
Protocol B: Counter-ion Detection (19F NMR)
Detects the "Silent" Killer: TFA.
Principle: Standard 1H NMR often misses the broad COOH/NH signals of TFA. 19F NMR is highly sensitive and specific for the trifluoromethyl group.
Workflow:
-
Dissolve 5 mg sample in D2O.
-
Add an internal standard (e.g., Sodium Trifluoroacetate) at a known concentration if quantification is required, or run qualitative scan.
-
Target Signal: Look for a singlet at -76.5 ppm .
-
Decision: If integral > 1% relative to molar equivalent, perform Salt Exchange (Protocol C) before bioassay use.
Protocol C: Salt Exchange (TFA to HCl)
Mandatory if TFA > 1%.
-
Dissolve the TFA salt of 3-((Piperidin-4-ylmethyl)amino)benzoic acid in 0.1 M HCl .
-
Lyophilize (freeze-dry) the solution.
-
Repeat this process 3 times . The excess HCl drives off the volatile TFA.
-
Final product is the Hydrochloride salt, suitable for PBS buffering.
Visualization: The Validation Logic
The following diagram illustrates the decision matrix for accepting a batch of 3-((Piperidin-4-ylmethyl)amino)benzoic acid for biological use.
Caption: Workflow for validating small molecule purity, emphasizing the detection and removal of interfering TFA salts prior to biological testing.
References
-
Arrowsmith, C. H., et al. (2015).[3] The promise and peril of chemical probes. Nature Chemical Biology.
-
Cornish, J., et al. (1999). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes. American Journal of Physiology-Endocrinology and Metabolism. [1]
-
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
-
LifeTein. (2025). Should I Have TFA Removed from My Peptide?
-
BenchChem. (2025).[1][2][4] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide.
Sources
A Structural Showdown: Positioning 3-((Piperidin-4-ylmethyl)amino)benzoic Acid in the Linker Landscape for Advanced Therapeutics
A Senior Application Scientist's In-Depth Technical Guide to Linker Selection in Drug Development
For researchers, scientists, and drug development professionals, the linker is not a mere tether but a critical determinant of a therapeutic's success. This guide provides a deep structural and functional comparison of 3-((Piperidin-4-ylmethyl)amino)benzoic acid, a representative rigid linker, with the more commonly employed flexible linkers, namely alkyl chains and polyethylene glycol (PEG) linkers. By understanding the nuanced interplay between linker architecture and biological outcomes, we can make more informed decisions in the rational design of next-generation therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
The Linker's Mandate: More Than Just a Bridge
In complex therapeutic modalities, the linker's role extends far beyond simply connecting a targeting moiety to a payload. Its chemical composition, length, and rigidity are pivotal in dictating the overall physicochemical properties, pharmacokinetics, and ultimately, the efficacy and safety of the drug.[1][] An ideal linker must strike a delicate balance: maintaining stability in systemic circulation to prevent premature payload release and off-target toxicity, while ensuring efficient payload delivery and release at the target site.[3]
Introducing a Contender: The Rigid Architecture of 3-((Piperidin-4-ylmethyl)amino)benzoic Acid
3-((Piperidin-4-ylmethyl)amino)benzoic acid is a bifunctional molecule whose structure lends itself to applications as a rigid linker in drug discovery. Its key structural features include a piperidine ring and a benzoic acid moiety connected by a methylamino bridge. This combination imparts a constrained conformation, placing it in the category of rigid linkers.[1][4] The piperidine ring is a saturated heterocycle known to enhance aqueous solubility and metabolic stability, while the benzoic acid provides a convenient attachment point for conjugation.[][6]
The Great Debate: Rigid vs. Flexible Linkers
The choice between a rigid and a flexible linker is a fundamental decision in the design of advanced therapeutics, with profound implications for their biological activity.
Flexible Linkers: Conformational Freedom
Flexible linkers, such as alkyl chains and PEG linkers, are characterized by a high degree of rotational freedom. This allows the molecule to adopt a multitude of conformations, which can be advantageous in facilitating the initial interaction between the targeting and payload moieties with their respective biological targets.[7][8]
-
Alkyl Chains: These are the simplest form of flexible linkers, composed of repeating methylene units. Their hydrophobicity can enhance passive diffusion across cell membranes, but can also lead to poor aqueous solubility and aggregation.[9][10]
-
PEG Linkers: Composed of repeating ethylene glycol units, PEG linkers are hydrophilic and can significantly improve the solubility and pharmacokinetic profile of a drug.[9] However, their flexibility can sometimes come at an entropic cost upon target binding, potentially leading to a less stable interaction.[11]
Rigid Linkers: Pre-organized for Potency
Rigid linkers, like 3-((Piperidin-4-ylmethyl)amino)benzoic acid, pre-organize the molecule into a more defined three-dimensional structure. This can be highly advantageous if the constrained conformation is optimal for binding to the biological targets, leading to a more energetically favorable and stable interaction.[7][12] In the context of PROTACs, a rigid linker can facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is a prerequisite for efficient protein degradation.[11][13]
Head-to-Head Comparison: Structural and Functional Implications
The following table provides a comparative overview of the key structural and functional properties of 3-((Piperidin-4-ylmethyl)amino)benzoic acid (as a representative rigid linker) versus alkyl and PEG linkers.
| Property | 3-((Piperidin-4-ylmethyl)amino)benzoic acid (Rigid) | Alkyl Chains (Flexible) | PEG Linkers (Flexible) |
| Conformational Flexibility | Low | High | High |
| Solubility | Moderate to High (Piperidine enhances hydrophilicity)[][6] | Low (Hydrophobic nature)[9][10] | High (Hydrophilic nature)[9] |
| Cell Permeability | Potentially lower due to polarity, but can be modulated[14] | Generally high due to lipophilicity | Can be variable; may require active transport[15] |
| Metabolic Stability | Generally high (Cyclic and aromatic structures are more resistant to degradation)[11] | Generally high | Ether linkages can be susceptible to oxidative metabolism[9] |
| Ternary Complex Formation (PROTACs) | Can promote a stable, pre-organized complex, but requires precise design[7][12] | Flexibility can aid initial binding but may lead to less stable complexes[11] | Flexibility can be advantageous but may incur an entropic penalty[11] |
| Synthetic Accessibility | More complex synthesis | Straightforward and cost-effective | Can be more challenging and costly[1] |
Visualizing the Structural Differences
The following diagrams, generated using Graphviz, illustrate the fundamental structural differences between these linker classes.
Caption: Structural components of 3-((Piperidin-4-ylmethyl)amino)benzoic acid.
Caption: Basic repeating units of flexible alkyl and PEG linkers.
Experimental Workflows for Linker Evaluation
A rigorous and systematic experimental approach is paramount to selecting the optimal linker for a given therapeutic application. The following workflow outlines key assays for a comprehensive evaluation.
Caption: A comprehensive experimental workflow for linker evaluation.
Key Experimental Protocols
1. Plasma Stability Assay
-
Objective: To determine the stability of the linker-drug conjugate in plasma.
-
Methodology:
2. PROTAC-Induced Protein Degradation Assay (Western Blot)
-
Objective: To quantify the degradation of a target protein induced by a PROTAC.
-
Methodology:
-
Treat cells expressing the target protein with varying concentrations of the PROTAC.
-
Lyse the cells and quantify total protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against the target protein and a loading control.
-
Incubate with a secondary antibody and detect the signal.
-
Quantify band intensities to determine the extent of protein degradation and calculate DC50 and Dmax values.
-
3. In Vivo Pharmacokinetic (PK) Study
-
Objective: To evaluate the in vivo stability, clearance, and overall pharmacokinetic profile of the drug conjugate.
-
Methodology:
Conclusion: A Strategic Choice for Optimal Performance
The selection of a linker is a critical, multifaceted decision in drug development. While flexible linkers like alkyl and PEG chains offer synthetic tractability and conformational adaptability, rigid linkers exemplified by 3-((Piperidin-4-ylmethyl)amino)benzoic acid can provide pre-organized conformations that lead to enhanced stability and potency, particularly in the context of PROTACs. The piperidine and benzoic acid moieties within this rigid linker can confer favorable physicochemical properties, such as improved solubility and metabolic stability.
Ultimately, the optimal linker is highly context-dependent, relying on the specific target, payload, and desired therapeutic outcome. A thorough and systematic evaluation of linker properties through a combination of in silico modeling and rigorous experimental testing is essential to unlock the full potential of next-generation targeted therapies.
References
-
RSC Publishing. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. [Link]
-
PubMed. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. 2022. [Link]
-
PMC. Current strategies for the design of PROTAC linkers: a critical review. [Link]
-
Open Exploration Publishing. Novel approaches for the rational design of PROTAC linkers. 2020. [Link]
-
PubMed. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. 2022. [Link]
-
ResearchGate. Distributions of the physicochemical or drug-like properties of the... | Download Scientific Diagram. [Link]
-
PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. 2022. [Link]
-
PMC. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. 2021. [Link]
-
PMC. Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. 2025. [Link]
-
ResearchGate. PK profiles of ADCs with different linker stability.. [Link]
-
PMC. Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. [Link]
-
MDPI. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy. 2022. [Link]
-
PMC. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. [Link]
-
bioRxiv. Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody-Drug Conjugates. 2021. [Link]
-
Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. 2020. [Link]
-
PubMed. Benzoic Acid Derivatives Improve Plasma Stability of Diester Butyrophilin Ligand Prodrugs. 2026. [Link]
-
Mtoz Biolabs. PROTAC Molecules Activity and Efficacy Evaluate Service. [Link]
-
JACS Au. Dissecting In Vivo Cross-Linker Performance: Insights into Structural Dynamics and Molecular Rigidity. 2025. [Link]
-
JACS Au. Dissecting In Vivo Cross-Linker Performance: Insights into Structural Dynamics and Molecular Rigidity. 2025. [Link]
-
PMC. Targeted Protein Degradation: Design Considerations for PROTAC Development. 2023. [Link]
-
PMC. Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. [Link]
-
PMC. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. 2021. [Link]
-
Sygnature Discovery. Linker Technologies in ADCs: How They Impact Efficacy & Stability. [Link]
-
ADC Review. What are Stable Linkers?. 2019. [Link]
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- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]
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Elemental analysis standards for 3-((Piperidin-4-ylmethyl)amino)benzoic acid
Evaluating Elemental Analysis Modalities for 3-((Piperidin-4-ylmethyl)amino)benzoic Acid: A Comparative Guide
As a Senior Application Scientist overseeing analytical development, I frequently encounter the challenge of establishing robust, SI-traceable purity specifications for complex zwitterionic molecules like 3-((Piperidin-4-ylmethyl)amino)benzoic acid (Chemical Formula: C₁₃H₁₈N₂O₂, MW: 234.30 g/mol ).
Under the 1, establishing a comprehensive specification for a new drug substance requires scientifically justified analytical procedures[1]. Historically, traditional Combustion CHN analysis was the gold standard for elemental composition. However, modern pharmaceutical development demands a multi-modal approach. Because the piperidine and secondary amine moieties in this molecule act as potent chelating agents for transition metals (often retained from reductive amination synthesis steps), stringent trace elemental analysis mandated by 2 is non-negotiable[2].
This guide objectively compares three orthogonal modalities—Combustion CHN Analysis, ICP-MS, and Quantitative NMR (qNMR)—detailing the causality behind experimental choices and providing self-validating protocols to ensure absolute scientific integrity.
Comparative Analysis of Analytical Modalities
A. Combustion CHN Analysis (Bulk Stoichiometry)
-
Mechanism & Causality: CHN analysis utilizes the Dumas method (flash combustion at ~1000°C in an oxygen-rich environment) to convert the sample into CO₂, H₂O, and NOₓ. For 3-((Piperidin-4-ylmethyl)amino)benzoic acid, this confirms the theoretical mass fractions (C: 66.64%, H: 7.74%, N: 11.96% ). We utilize V₂O₅ as an oxidation catalyst because the benzoic acid core can form refractory carbon deposits that resist standard combustion.
-
Limitations: As a bulk technique, it cannot differentiate between the target API and structurally related organic impurities. Furthermore, zwitterions often crystallize as hydrates; retained water will skew the hydrogen and oxygen mass fractions, leading to false-negative purity assessments.
B. ICP-MS (Trace Elemental Impurities)
-
Mechanism & Causality: Compliant with3, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the premier alternative for detecting Class 1 (As, Cd, Hg, Pb) and Class 2A transition metal impurities[3]. We strictly choose ICP-MS over ICP-OES due to its superior sensitivity (parts-per-trillion LOD). If a palladium catalyst was utilized to synthesize the piperidin-4-ylmethyl group, the basic nitrogen atoms will chelate residual Pd, requiring rigorous quantification against Permitted Daily Exposure (PDE) limits.
C. Quantitative NMR (qNMR) (Orthogonal Purity)
-
Mechanism & Causality: 4 and modern pharmacopeias increasingly recognize qNMR as the ultimate orthogonal purity standard[4]. By comparing the integral of a specific API proton (e.g., the aromatic protons of the benzoic acid core) against an SI-traceable internal standard, qNMR provides an absolute mass fraction[5]. Unlike CHN, qNMR is completely unaffected by inorganic salts or water, making it a highly specific alternative for absolute purity assignment.
Quantitative Data Presentation
| Analytical Modality | Primary Target | Limit of Detection (LOD) | Sample Requirement | Regulatory Standard | Cost / Throughput |
| Combustion CHN | Bulk C, H, N mass fractions | ~0.1% (1000 ppm) | 1 - 5 mg | ICH Q6A | Low / High |
| ICP-MS | Trace heavy metals & catalysts | < 1 ppt | 50 - 100 mg | USP <233>, ICH Q3D | High / Medium |
| qNMR | Absolute organic purity | ~0.1% (1000 ppm) | 5 - 20 mg | IUPAC / Pharmacopeias | Medium / High |
Self-Validating Experimental Protocols
To ensure trustworthiness, every analytical run must operate as a self-validating system. Below are the optimized protocols for evaluating 3-((Piperidin-4-ylmethyl)amino)benzoic acid.
Protocol 1: USP <233> Compliant ICP-MS Analysis for Trace Elements
-
Step 1: Closed-Vessel Microwave Digestion. Accurately weigh 100 mg of the API into a PTFE microwave vessel. Add 5 mL of ultra-pure concentrated HNO₃ and 1 mL of HCl. Causality: The addition of HCl stabilizes transition metals like Pd and Pt as chloro-complexes, while the closed vessel prevents the volatilization of elements like Hg and As.
-
Step 2: Pre-Digestion Spiking (Self-Validation). Prepare three spiked sample solutions at 50%, 100%, and 150% of the target limit (J) for the elements of interest[3]. Causality: Spiking before digestion proves that the matrix does not suppress the ionization of the target elements during analysis. Recovery must be between 70% and 150%.
-
Step 3: Internal Standardization. Dilute the digested samples to 50 mL with ultra-pure water, adding Yttrium (Y) and Indium (In) as internal standards. Causality: Internal standards correct for physical matrix effects and plasma fluctuations during sample introduction.
-
Step 4: Data Acquisition. Analyze via ICP-MS using a collision cell (He gas) to remove polyatomic interferences (e.g., ⁴⁰Ar³⁵Cl⁺ interfering with ⁷⁵As⁺).
Protocol 2: High-Precision CHN Combustion Analysis
-
Step 1: Calibration. Calibrate the elemental analyzer using an SI-traceable standard (e.g., Acetanilide or Sulfanilamide) to establish the K-factor for C, H, and N thermal conductivity responses.
-
Step 2: Sample Encapsulation. Weigh exactly 2.000 mg of the API into a tin capsule. Add 1 mg of V₂O₅ powder. Causality: The tin capsule creates an exothermic flash upon oxidation, temporarily raising the local temperature to ~1800°C, while V₂O₅ ensures the complete breakdown of the stable benzoic acid aromatic ring.
-
Step 3: System Suitability (Self-Validation). Analyze the samples in triplicate. The absolute difference between the replicates must yield a Relative Standard Deviation (RSD) of <0.3%, and the mean must fall within ±0.4% of the theoretical values (C: 66.64%, H: 7.74%, N: 11.96%) to validate the empirical formula.
Analytical Decision Workflow
Caption: Analytical workflow for comprehensive elemental and purity validation of the synthesized API.
References
-
ICH Q6A – ICH Guideline for Specifications Source: Scribd (Pharmaceutical Formulation) URL:[Link]
-
Elemental Impurities (ICH Q3D) Source: Contract Pharma URL:[Link]
-
Methods for the SI-traceable value assignment of the purity of organic compounds (IUPAC Technical Report) Source: OPUS (kobv.de) URL:[Link]
Sources
In-Depth Comparison Guide: Reference Standards for 3-((Piperidin-4-ylmethyl)amino)benzoic Acid Quantification
Executive Summary
In modern medicinal chemistry, piperidine-benzoic acid derivatives are critical building blocks for synthesizing complex Active Pharmaceutical Ingredients (APIs), including targeted oncology therapeutics and central nervous system modulators[1]. 3-((Piperidin-4-ylmethyl)amino)benzoic acid presents a unique analytical challenge: it contains a basic piperidine nitrogen (pKa ~10.5), a secondary bridging amine, and an acidic carboxylic acid (pKa ~4.0). At physiological and typical chromatographic pH levels, it exists as a highly polar zwitterion.
Accurate quantification of this intermediate is vital to prevent downstream impurity carryover. However, achieving this requires selecting the correct grade of reference standard. This guide objectively compares available reference standard grades, detailing the causality behind analytical choices and providing self-validating experimental protocols for its quantification.
Scientific Context & The Causality of Standard Selection
The structural complexity of 3-((Piperidin-4-ylmethyl)amino)benzoic acid dictates the analytical approach. Traditional Reversed-Phase Liquid Chromatography (RP-HPLC) often fails to retain this highly polar zwitterion without the use of ion-pairing reagents, which can cause severe ion suppression in mass spectrometry. Consequently, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS) is the preferred methodology.
From a regulatory standpoint, the ICH Q7 Good Manufacturing Practice Guidance for APIs mandates that manufacturers use appropriately characterized reference standards to ensure the quality and purity of starting materials and intermediates[2]. Using a sub-standard reference material can lead to inaccurate calibration curves, resulting in batch rejection or undetected impurities. According to USP General Chapter <11>, reference standards must be highly characterized and used strictly for their intended quantitative or qualitative applications[3].
Comparison of Reference Standard Grades
To establish a robust analytical control strategy, laboratories must choose between four primary tiers of reference standards. The table below objectively compares their performance, traceability, and optimal use cases.
Table 1: Comparative Matrix of Reference Standard Grades
| Standard Grade | Purity Assignment Method | Traceability | Relative Cost | Best Application Phase |
| Compendial (USP/Ph. Eur.) | Collaborative multi-lab testing | Pharmacopeial Authority | High | Late-stage API release, commercial QC[3] |
| Certified Reference Material (CRM) | qNMR or Mass Balance (ISO 17034) | SI-Traceable | Very High | Primary standard for calibrating working standards |
| In-House Working Standard | qNMR against a primary CRM | Internal (Secondary) | Low (per use) | Routine batch release, daily LC-MS/MS |
| Stable Isotope-Labeled (SIL) | LC-MS/MS & NMR (e.g., Deuterated) | N/A (Internal Standard) | High | Bioanalysis, matrix-heavy LC-MS/MS correction |
Analytical Insight: While Compendial standards are the gold standard for regulatory compliance, they are rarely available for early-phase intermediates like 3-((Piperidin-4-ylmethyl)amino)benzoic acid. Therefore, the industry best practice is to synthesize an In-House Working Standard and assign its absolute purity using Quantitative NMR (qNMR) against a primary CRM[4].
Mandatory Visualization: Reference Standard Traceability Workflow
The following workflow illustrates the self-validating system used to ensure metrological traceability from a primary CRM down to the final API intermediate release.
Fig 1: Traceability and qualification workflow for 3-((Piperidin-4-ylmethyl)amino)benzoic acid.
Experimental Protocols: Self-Validating Systems
To guarantee scientific integrity, the following protocols incorporate internal feedback loops (self-validation) to ensure data accuracy.
Protocol A: Absolute Purity Assignment via qNMR
Causality: qNMR is an untargeted, primary ratio method. Because the NMR signal area is strictly proportional to the number of nuclei, it provides SI-traceable absolute quantification without requiring an identical reference material[5].
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh ~15.0 mg of the 3-((Piperidin-4-ylmethyl)amino)benzoic acid working standard candidate and ~5.0 mg of a high-purity internal standard CRM (e.g., TraceSure® Maleic Acid) using a calibrated microbalance (d = 0.001 mg).
-
Solvation: Dissolve the mixture in 600 µL of DMSO-d6. Self-Validation Check: Ensure complete dissolution via sonication; any particulate matter will skew the integration ratio.
-
NMR Acquisition:
-
Instrument: 500 MHz or higher NMR spectrometer.
-
Critical Parameter: Set the relaxation delay (D1) to at least 5 × T1 of the slowest relaxing proton (typically 30–60 seconds) to ensure complete magnetization recovery.
-
-
Data Processing: Phase and baseline correct the spectrum manually. Integrate the isolated aromatic protons of the analyte (e.g., the benzoic acid ring protons at ~7.2–7.8 ppm) against the olefinic protons of Maleic acid (6.26 ppm).
-
Calculation: Calculate absolute mass fraction (purity) using the standard qNMR equation, factoring in the molecular weights and number of protons for each integrated signal[4].
Protocol B: High-Throughput LC-MS/MS Quantification
Causality: For routine batch analysis, LC-MS/MS offers superior sensitivity. However, zwitterions are highly susceptible to matrix-induced ion suppression in the Electrospray Ionization (ESI) source. Using a Stable Isotope-Labeled (SIL) standard perfectly corrects for this, as the SIL co-elutes with the analyte and experiences the exact same suppression environment.
Step-by-Step Methodology:
-
Standard Curve Preparation: Prepare a 6-point calibration curve of the qNMR-qualified Working Standard ranging from 1 ng/mL to 500 ng/mL in 50:50 Acetonitrile:Water.
-
SIL Spiking: Spike a constant concentration (e.g., 50 ng/mL) of 3-((Piperidin-4-ylmethyl)amino)benzoic acid-d4 (SIL) into all calibration standards, blanks, and unknown samples.
-
Chromatography (HILIC):
-
Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (keeps the carboxylic acid protonated and piperidine charged).
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient: Start at 90% B, drop to 50% B over 4 minutes to elute the polar analyte.
-
-
Mass Spectrometry (MRM): Operate in ESI+ mode. Monitor specific transitions (e.g., m/z [M+H]+ -> fragment).
-
Self-Validation Check: Monitor the absolute peak area of the SIL internal standard across all injections. If the SIL area drops by >15% in a specific sample compared to the blanks, it flags severe matrix suppression, invalidating that specific injection and triggering a sample dilution protocol.
References
- Buy 4-(Piperidin-4-ylmethyl)
- Source: usp.
- Source: qualityze.
- (PDF)
- Source: fujifilm.
Sources
A Comparative Guide to the Validation of Analytical Methods for 3-((Piperidin-4-ylmethyl)amino)benzoic Acid Detection
This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of 3-((Piperidin-4-ylmethyl)amino)benzoic acid. As a crucial intermediate or potential impurity in pharmaceutical development, ensuring the reliability of its measurement is paramount. We will delve into the validation of two primary analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), grounding our protocols in the internationally recognized ICH Q2(R1) guidelines.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals who require robust and validated methods for quality control and characterization.
The Analytical Imperative: Why Method Validation is Non-Negotiable
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2][3] For a compound like 3-((Piperidin-4-ylmethyl)amino)benzoic acid, this could mean quantifying it as an active pharmaceutical ingredient (API), monitoring it as a process-related impurity, or identifying it as a degradation product. Each purpose demands a different level of analytical rigor. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for this validation, outlining specific performance characteristics that must be evaluated.[1][2][3] Adherence to these principles ensures data integrity, regulatory compliance, and ultimately, patient safety.
The selection of an analytical technique is the first critical decision. It hinges on the specific requirements of the analysis, such as the expected concentration of the analyte, the complexity of the sample matrix, and the need for structural confirmation.
Caption: Decision workflow for selecting an appropriate analytical technique.
Head-to-Head Comparison: HPLC-UV vs. LC-MS/MS
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, separating components of a mixture based on their affinity for a stationary and mobile phase.[5][6] When coupled with a UV detector, it provides a robust method for quantifying compounds that possess a chromophore. Liquid Chromatography-Mass Spectrometry (LC-MS) adds a powerful dimension by separating ions based on their mass-to-charge ratio, offering unparalleled sensitivity and specificity.[5][7][8]
The choice between these methods is a trade-off between sensitivity, specificity, cost, and complexity. For the analysis of 3-((Piperidin-4-ylmethyl)amino)benzoic acid, the presence of the benzoic acid moiety provides a strong chromophore, making HPLC-UV a viable and cost-effective option for assay and high-level impurity testing. However, for detecting trace-level genotoxic impurities or for definitive identification, the sensitivity and structural information provided by LC-MS/MS are indispensable.[9][10]
Comparative Performance Metrics
| Validation Parameter | HPLC-UV | LC-MS/MS | Rationale & Causality |
| Specificity | Good. Relies on chromatographic separation. Peak purity analysis (e.g., DAD) is recommended. | Excellent. Achieved through both chromatographic separation and unique mass transitions (MRM).[9] | LC-MS/MS can distinguish between co-eluting compounds if they have different masses, a significant advantage in complex matrices. |
| Linearity Range | Typically 1-2 orders of magnitude (e.g., 1-100 µg/mL). | Can span 3-5 orders of magnitude (e.g., 0.03-400 ng/mL).[9][10] | The wide dynamic range of MS detectors allows for quantification from trace levels to higher concentrations in a single run. |
| LOD / LOQ | µg/mL range. Sufficient for API assay. | ng/mL to pg/mL range.[10] Essential for trace impurity analysis. | Mass spectrometry is inherently more sensitive than UV absorbance, enabling the detection of minute quantities.[7] |
| Accuracy | High. Typically 98-102% for API assay. | High. Typically 85-115% for trace analysis, per bioanalytical guidelines.[9] | Accuracy is method-dependent; both can be highly accurate when properly validated. For trace analysis, a wider acceptance range is common. |
| Precision (%RSD) | Excellent. Typically <2% for API assay. | Very Good. Typically <15% for trace analysis.[9] | The complexity of MS instrumentation can lead to slightly higher variability than robust UV detectors, especially at low concentrations. |
| Robustness | High. Less sensitive to minor changes in mobile phase pH or organic content. | Moderate. Highly sensitive to matrix effects and mobile phase additives that affect ionization. | The ionization process in an MS source is a delicate chemical event, easily influenced by matrix components, unlike the more forgiving process of UV light absorption. |
The Validation Workflow: A Step-by-Step Approach
A structured approach to validation ensures that all performance characteristics are thoroughly evaluated and documented. This workflow is applicable to both HPLC-UV and LC-MS/MS, though the experimental details and acceptance criteria will differ.
Caption: General workflow for analytical method validation based on ICH Q2(R1).
Experimental Protocols: A Practical Guide
The following protocols are illustrative and serve as a starting point. Method development and optimization are required to tailor them to specific laboratory instrumentation and sample matrices.
Protocol 1: HPLC-UV Method for Assay Determination
This method is designed for quantifying 3-((Piperidin-4-ylmethyl)amino)benzoic acid as a major component.
-
Rationale: A reversed-phase C18 column is chosen for its versatility in retaining moderately polar compounds.[11] An acidic mobile phase (phosphoric acid) is used to protonate the secondary amine on the piperidine ring and the carboxylic acid, ensuring a consistent charge state and good peak shape. Acetonitrile is a common organic modifier. Detection at 254 nm is often a good starting point for aromatic compounds.[12]
-
Methodology:
-
Chromatographic System: HPLC with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 70% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of 1 mg/mL in a 50:50 mixture of Mobile Phase A and B. Create a 5-point calibration curve from 10 µg/mL to 150 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a target concentration of 100 µg/mL.
-
Protocol 2: LC-MS/MS Method for Impurity Detection
This method is designed for sensitive and specific detection of the analyte at trace levels.
-
Rationale: LC-MS/MS offers superior sensitivity and specificity for impurity analysis.[7][10] A C18 column is still appropriate. The mobile phase uses formic acid, a volatile acid compatible with mass spectrometry, to promote protonation and good ionization in positive electrospray ionization (ESI) mode. The use of Multiple Reaction Monitoring (MRM) ensures high specificity by monitoring a specific precursor-to-product ion transition.[9]
-
Methodology:
-
Chromatographic System: HPLC or UPLC coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transition: To be determined by infusing a standard solution. For C13H18N2O2 (MW: 234.3), the precursor ion [M+H]+ would be m/z 235.3. Product ions would result from fragmentation of the piperidinylmethyl or benzoic acid moieties.
-
Collision Energy & Voltages: Optimize for maximum signal intensity of the MRM transition.
-
-
Standard Preparation: Prepare a stock solution of 100 µg/mL in methanol. Create a calibration curve from 0.5 ng/mL to 500 ng/mL in the sample matrix.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a target concentration (e.g., 1 mg/mL) to allow for detection of impurities at the ppm level.
-
Conclusion
The validation of analytical methods for 3-((Piperidin-4-ylmethyl)amino)benzoic acid is a critical activity in pharmaceutical development and quality control. The choice between a robust, workhorse HPLC-UV method and a highly sensitive and specific LC-MS/MS method must be driven by the analytical objective. For API quantification, a validated HPLC-UV method often provides the necessary accuracy, precision, and robustness. For the detection of trace-level impurities, where safety and toxicological thresholds are a concern, the superior sensitivity and specificity of a validated LC-MS/MS method are required. By following the principles outlined in ICH Q2(R1), scientists can develop and validate reliable methods, ensuring the quality and safety of their products.
References
-
ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013). European Pharmaceutical Review. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2006). European Medicines Agency. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]
-
Quality Guidelines. International Council for Harmonisation. [Link]
-
A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. (2025). PubMed. [Link]
-
A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies In Health And Medicine. [Link]
-
LC-MS Analysis of Pharmaceutical Drugs. (2019). News-Medical.Net. [Link]
- The HPLC analytical approach of 3-amino piperidine.
-
Identification of a new ligand derived from 4- aminobenzoic acid and a study of its complexation with heavy ions and biological. Journal of Advanced Sport Technology. [Link]
-
Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. (2023). University of Pisa. [Link]
- A kind of HPLC analytical approach of 3-amino piperidine.
-
Insights of LC-MS in Drug Discovery, Drug Development and Modern Analysis. (2021). PharmaTutor. [Link]
- AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE.
-
Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. (2019). Journal of Drug Delivery and Therapeutics. [Link]
-
Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2021). PubMed. [Link]
-
Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. (2023). PubMed. [Link]
-
Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1-Ylcarbonyl) Aniline – An Amide Derivative of P-Aminobenzoic Acid. (2009). Asian Journal of Research in Chemistry. [Link]
-
3-Aminobenzoic Acid. SIELC Technologies. [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). MDPI. [Link]
-
Analytical Methods. RSC Publishing. [Link]
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Safety Operating Guide
3-((Piperidin-4-ylmethyl)amino)benzoic acid proper disposal procedures
Executive Summary & Chemical Identity
3-((Piperidin-4-ylmethyl)amino)benzoic acid is a bifunctional research intermediate containing a basic secondary amine (within the piperidine ring and the linker) and an acidic carboxylic acid moiety.[1] This amphoteric nature dictates its solubility, reactivity, and disposal pathway.[2]
Unlike standard solvents or simple salts, this compound poses a dual challenge: it can form salts with both acids and bases, and its piperidine moiety carries specific toxicological concerns (potential aquatic toxicity and irritation).[1]
Immediate Action Required:
-
Do NOT mix with strong oxidizing agents or nitrosating agents (e.g., Sodium Nitrite, Nitric Acid) due to the risk of forming carcinogenic nitrosamines.[1]
Pre-Disposal Safety Assessment
Before handling waste, you must validate the state of the material.[2] This protocol treats the substance as a Hazardous Organic Solid (or solution, if dissolved).[1][2]
Physicochemical Properties Relevant to Disposal
| Property | Characteristic | Operational Implication |
| Physical State | Solid (Powder) | Dust generation risk; requires particulate respirator (N95/P2) if handled in open air.[1][2] |
| Acidity/Basicity | Amphoteric (Zwitterionic) | Soluble in both high pH (base) and low pH (acid) aqueous solutions.[1][2] |
| Reactivity | Amine-functionalized | Incompatible with oxidizers. Can form heat/gas.[2][4] |
| Hazard Class | Irritant (Skin/Eye/Resp) | Standard PPE (Nitrile gloves, Safety Goggles, Lab Coat) is mandatory.[1][2] |
Waste Stream Segregation Logic
Effective disposal relies on correct segregation at the point of generation.[2] Use the following decision matrix to determine the correct waste stream.
Figure 1: Waste Stream Decision Matrix.[1][2] Use this logic to prevent cross-contamination of waste streams.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Best for: Expired chemicals, contaminated weighing boats, spill cleanup debris.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated glass waste container.[2]
-
Labeling: Affix a hazardous waste label immediately.
-
Transfer: Transfer solid using a chemically compatible spatula.[2] Avoid creating dust.[2][5][6][7][8][9]
-
Secondary Containment: If the primary container is a plastic bag (e.g., contaminated wipes), double-bag it in 4-mil polyethylene bags before placing it in the solid waste drum.[2]
-
Final Disposal: This material must be sent for High-Temperature Incineration via a licensed waste contractor.[2]
Protocol B: Liquid Waste (Mother Liquors/Reaction Mixtures)
Best for: HPLC effluent, reaction byproducts.[1]
-
Identify Solvent:
-
Segregation: Pour into the corresponding carboy.
-
pH Check (Aqueous only): If the solvent is water, measure pH.[2]
Emergency Spill Response (Self-Validating System)
In the event of a benchtop spill, follow this "Isolate-Neutralize-Contain" workflow. This system validates safety by ensuring the contaminant is immobilized before removal.[2]
Figure 2: Spill Response Workflow. Note the "Dampen" step for solids to prevent inhalation hazards.
Spill Cleanup Steps:
-
Evacuate & PPE: Clear the immediate area. Don nitrile gloves, lab coat, and safety goggles.[2]
-
Immobilize:
-
Collection: Scoop material into a dedicated waste jar. Label as "Spill Debris: 3-((Piperidin-4-ylmethyl)amino)benzoic acid."[1][2]
-
Decontamination: Wipe the surface with a mild soap solution (surfactant) to lift organic residues.[2]
Regulatory Compliance (US & EU)
-
US EPA (RCRA): While this specific CAS is likely not P-listed or U-listed, it must be evaluated for toxicity characteristics .[1][2] Due to the piperidine moiety, the safest route is to classify it as a "Hazardous Waste" pending specific testing.[2]
-
EU (CLP/REACH): Dispose of as hazardous waste (European Waste Code 16 05 06* or similar for lab chemicals).[1][2]
-
Transport: Likely not regulated as a specific Dangerous Good unless in bulk, but often shipped as "Chemical Kit" or "Environmentally Hazardous Substance, Solid, N.O.S."[1] depending on quantity and purity.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for Piperidine Derivatives.[2] PubChem.[2] [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[2] United States Department of Labor.[2] [Link][1]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Overview.[1][2][Link][1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
